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  • Product: N-[4-(benzylsulfamoyl)phenyl]acetamide
  • CAS: 289061-13-8

Core Science & Biosynthesis

Foundational

N-[4-(benzylsulfamoyl)phenyl]acetamide: Discovery, Synthesis, and Historical Significance in Sulfonamide Development

Executive Summary N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS: 289061-13-8) is a highly specific sulfonamide derivative characterized by an N4-acetamide protecting group and an N1-benzyl substitution[1]. While it is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS: 289061-13-8) is a highly specific sulfonamide derivative characterized by an N4-acetamide protecting group and an N1-benzyl substitution[1]. While it is often studied for its unique crystallographic properties and hydrogen-bonding networks, its primary historical and chemical significance lies in its role as a pivotal intermediate in the synthesis of early antibacterial agents. This whitepaper explores the historical background of this compound, the mechanistic rationale behind its synthesis, and provides a self-validating experimental protocol for its generation.

Historical Background: The "Sulfa Craze" and Rational Drug Design

The trajectory of N-[4-(benzylsulfamoyl)phenyl]acetamide is deeply intertwined with the "sulfa craze" of the 1930s. Following Gerhard Domagk’s Nobel Prize-winning discovery of Prontosil in 1932, researchers at the Pasteur Institute quickly realized that Prontosil was merely a prodrug. The active pharmacophore responsible for antibacterial efficacy was identified as sulfanilamide .

This revelation triggered a massive wave of rational drug design. Chemists began systematically modifying the N1 (sulfonamide) and N4 (aniline) nitrogens to enhance antimicrobial efficacy, alter pharmacokinetics, and reduce toxicity. N-[4-(benzylsulfamoyl)phenyl]acetamide was synthesized during this era as a critical N4-protected, N1-substituted intermediate. By reacting N-acetylsulfanilyl chloride with benzylamine, chemists created this stable precursor, which was subsequently hydrolyzed to yield N1-benzylsulfanilamide (known clinically as Proseptazine or Benzylsulfamide)[2]. Proseptazine became a cornerstone treatment for severe streptococcal infections before the widespread commercialization of penicillin.

Chemical Structure and Physicochemical Properties

The molecular architecture of N-[4-(benzylsulfamoyl)phenyl]acetamide consists of a central benzene ring substituted at the para positions:

  • N4 Position: An acetamide group (–NH–CO–CH₃). In drug synthesis, this acts as a critical protecting group that modulates the reactivity of the aniline nitrogen.

  • N1 Position: A benzylsulfamoyl group (–SO₂–NH–CH₂–C₆H₅), which dictates the lipophilicity and target-binding affinity of the final deprotected drug.

Crystallographic studies of N-[4-(benzylsulfamoyl)phenyl]acetamide reveal a highly ordered crystal lattice stabilized by extensive intermolecular N–H···O hydrogen bonding. This structural hallmark dictates the physical stability, high melting point, and crystallization behavior of sulfonamide derivatives[3].

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name N-[4-(benzylsulfamoyl)phenyl]acetamide[1]
CAS Number 289061-13-8[1]
Molecular Formula C₁₅H₁₆N₂O₃S[1]
Molecular Weight 304.4 g/mol [1]
Topological Polar Surface Area 83.7 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Mechanistic Rationale: Overcoming the "Self-Destruct" Polymerization

A fundamental question in sulfonamide synthesis is: Why use an acetyl-protected intermediate instead of reacting sulfanilyl chloride directly with benzylamine?

If a chemist attempts to use unprotected sulfanilyl chloride, the molecule undergoes a rapid "self-destruct" mechanism. The highly nucleophilic free aniline (N4) amine of one molecule will attack the highly electrophilic sulfonyl chloride group of a neighboring molecule. This runaway nucleophilic acyl substitution generates insoluble poly(sulfonamide) oligomers, destroying the yield of the desired monomeric product[4].

To circumvent this, the N4-amine is masked with an acetyl group, forming N-acetylsulfanilyl chloride (ASC). The acetyl group withdraws electron density from the nitrogen via resonance, rendering it non-nucleophilic and stabilizing the reagent for the targeted Schotten-Baumann reaction with benzylamine[4].

Experimental Protocol: A Self-Validating Synthesis Workflow

The following protocol outlines the synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide. As a Senior Application Scientist, I have structured this not merely as a list of instructions, but as a self-validating system where every step includes a mechanistic rationale and an observable validation checkpoint.

Step 1: Activation and Solvent Selection
  • Action: Dissolve 1.0 equivalent of N-acetylsulfanilyl chloride (ASC) in anhydrous dichloromethane (DCM). Add 1.2 equivalents of anhydrous pyridine.

  • Causality: DCM provides a non-polar aprotic environment to prevent premature hydrolysis of the sulfonyl chloride. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the incoming benzylamine nucleophile.

  • Validation: The solution should remain clear. Any immediate white precipitate indicates moisture contamination (hydrolysis of ASC to the sulfonic acid).

Step 2: Nucleophilic Addition at Controlled Temperature
  • Action: Cool the reaction vessel to 0 °C using an ice bath. Introduce 1.1 equivalents of benzylamine dropwise over 15 minutes under vigorous stirring.

  • Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise promote side reactions such as the formation of bis-sulfonamides or degradation of the sulfonyl chloride.

  • Validation: An immediate color change or slight turbidity is expected as the pyridine hydrochloride salt begins to form in the non-polar solvent.

Step 3: Reaction Propagation and Quenching
  • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold 1M HCl.

  • Causality: Warming ensures complete kinetic conversion. Quenching in cold acidic water serves a dual purpose: it protonates and solubilizes excess pyridine and unreacted benzylamine into the aqueous phase, while forcing the highly hydrophobic N-[4-(benzylsulfamoyl)phenyl]acetamide to precipitate out of solution.

  • Validation: TLC monitoring (eluent: EtOAc/Hexane 1:1) should show the disappearance of the ASC spot and the emergence of a new, lower-Rf UV-active spot representing the product.

Step 4: Isolation and Recrystallization
  • Action: Filter the crude precipitate under vacuum. Recrystallize from a mixture of ethanol and water (80:20).

  • Causality: Recrystallization leverages the strong intermolecular hydrogen bonding (N–H···O) inherent to sulfonamides[3], allowing the target compound to form a highly ordered, pure crystal lattice while impurities remain in the mother liquor.

  • Validation: The final product should yield white, needle-like crystals. Purity is validated by a sharp melting point and LC-MS confirming the mass of 304.4 g/mol [1].

SynthesisWorkflow ASC N-acetylsulfanilyl chloride (Electrophile) Intermediate N-[4-(benzylsulfamoyl)phenyl]acetamide (Protected Target) ASC->Intermediate Nucleophilic Attack BA Benzylamine (Nucleophile) BA->Intermediate Amine Addition Base Pyridine (Acid Scavenger) Base->Intermediate Neutralizes HCl Drug N1-benzylsulfanilamide (Active Drug) Intermediate->Drug Acidic Hydrolysis (Deprotection)

Figure 1: Synthesis workflow of N-[4-(benzylsulfamoyl)phenyl]acetamide from ASC and Benzylamine.

Biological Application: Mechanism of DHPS Inhibition

While N-[4-(benzylsulfamoyl)phenyl]acetamide is biologically inactive due to the N4-acetyl group, its deprotected downstream product (N1-benzylsulfanilamide) exerts potent antibacterial effects by targeting the folate synthesis pathway.

It acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) . Because the deprotected sulfonamide moiety mimics the stereoelectronics of p-Aminobenzoic Acid (PABA), it binds to the DHPS active site. This false substrate halts the production of dihydropteroic acid, ultimately starving the bacteria of tetrahydrofolate, a critical cofactor required for DNA and RNA synthesis.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS Natural Substrate DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Co-substrate DHP Dihydropteroic Acid DHPS->DHP Enzymatic Conversion Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Pathway Sulfa Deprotected Sulfonamide (Competitive Inhibitor) Sulfa->DHPS Competitive Blockade

Figure 2: Mechanism of action: Deprotected sulfonamide competitively inhibiting the DHPS enzyme.

Conclusion

N-[4-(benzylsulfamoyl)phenyl]acetamide stands as a testament to the foundational principles of rational drug design and synthetic organic chemistry. By utilizing an N4-protecting strategy to overcome the self-polymerization of sulfanilyl chlorides, early medicinal chemists were able to successfully synthesize N1-substituted sulfonamides, paving the way for the first generation of broad-spectrum antibiotics. Today, this compound remains a vital structural model for understanding hydrogen-bonding networks and pharmacophore optimization in modern drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 668311, N-[4-(benzylsulfamoyl)phenyl]acetamide". PubChem.
  • John, P., Ahmad, W., Khan, I.U., Sharif , S., Tiekink, E.R.T. (2010). "N-[4-(Benzylsulfamoyl)phenyl]acetamide". Acta Crystallographica Section E.
  • DrugFuture Chemical Index Database. "Benzylsulfamide (Proseptazine)". DrugFuture.
  • Benchchem. "2-Amino-benzenesulfonyl chloride (Sulfonylation Protocols and Self-Destruct Mechanism)". Benchchem.

Sources

Exploratory

Review of existing literature on N-[4-(benzylsulfamoyl)phenyl]acetamide.

An In-depth Technical Guide to the Existing Literature on N-[4-(benzylsulfamoyl)phenyl]acetamide Executive Summary This technical guide provides a comprehensive review of the existing scientific literature on N-[4-(benzy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Existing Literature on N-[4-(benzylsulfamoyl)phenyl]acetamide

Executive Summary

This technical guide provides a comprehensive review of the existing scientific literature on N-[4-(benzylsulfamoyl)phenyl]acetamide, a synthetic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a significant pharmacophore, integral to a wide array of therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, consolidates the available information on the synthesis, physicochemical properties, structural characterization, and biological activities of this specific compound. The primary synthesis method involves the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine. While exploration of its biological potential is still in nascent stages, existing literature points towards moderate inhibitory activity against the serine protease α-chymotrypsin. This guide details the experimental protocols for its synthesis and potential biological evaluation, presents data in a structured format, and utilizes workflow diagrams to elucidate key processes, providing a foundational resource for future research and development.

Introduction

The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (–S(=O)₂–NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this scaffold has been incorporated into a vast range of pharmaceuticals. The unique chemical properties of the sulfonamide moiety allow it to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets. Consequently, sulfonamide-containing molecules have been developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents, as well as diuretics and hypoglycemics.[1] The amenability of the sulfonamide core to chemical modification allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.[1]

Overview of N-[4-(benzylsulfamoyl)phenyl]acetamide

N-[4-(benzylsulfamoyl)phenyl]acetamide (IUPAC Name) is a derivative of 4-acetamidobenzenesulfonamide, featuring a benzyl group attached to the sulfonamide nitrogen.[2] Its chemical structure combines the established 4-acetamidobenzenesulfonyl core with a flexible benzyl substituent. This compound belongs to the broader class of N-substituted sulfamoylacetamides, which have been investigated for various biological activities.[3] Structural analysis has revealed that the molecule adopts a distinct folded conformation in its crystalline state, where the two aromatic rings are in close proximity.[4][5] While its biological profile is not extensively characterized, preliminary studies suggest its potential as an enzyme inhibitor, a common therapeutic application for this class of compounds.[3][6]

Synthesis and Characterization

The synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide is a well-documented, high-yield process rooted in fundamental sulfonamide chemistry. The primary route involves a nucleophilic substitution reaction between a sulfonyl chloride and a primary amine.

Synthetic Pathway

The synthesis is typically achieved by reacting 4-acetamidobenzenesulfonyl chloride with benzylamine.[3][4][7] The reaction is facilitated by a base, such as sodium carbonate, which serves to neutralize the hydrochloric acid formed as a byproduct.[1][7] The precursor, 4-acetamidobenzenesulfonyl chloride, is itself synthesized via the chlorosulfonation of acetanilide.[8] This two-step approach is an efficient and scalable method for producing N-substituted sulfonamides.

Detailed Experimental Protocol: Synthesis

The following protocol is a synthesis of methodologies reported in the literature.[1][3][4][7]

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • Benzylamine

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Distilled Water

  • Methanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, prepare a mixture of benzylamine (1.0 eq) and sodium carbonate (1.4 eq) in a suitable solvent such as dichloromethane or water.

  • Separately, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours (typically 3 or more) until completion, monitoring the progress via Thin-Layer Chromatography (TLC).[3][4]

  • If using a biphasic system (DCM/water), separate the organic layer. Extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from methanol to obtain pure N-[4-(benzylsulfamoyl)phenyl]acetamide as a white solid or colorless crystals.[4][7] A reported yield for this synthesis is 85%.[1][7]

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification 4-acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl Chloride reaction_mixture Combine and Stir at Room Temperature 4-acetamidobenzenesulfonyl_chloride->reaction_mixture benzylamine Benzylamine benzylamine->reaction_mixture base Sodium Carbonate in DCM or Water base->reaction_mixture workup Aqueous Work-up & Solvent Evaporation reaction_mixture->workup Monitor by TLC purification Recrystallization from Methanol workup->purification product N-[4-(benzylsulfamoyl)phenyl]acetamide (Final Product) purification->product

Caption: General workflow for the synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide.

Physicochemical & Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques. The key properties are summarized below.

PropertyValueReference(s)
IUPAC Name N-[4-(benzylsulfamoyl)phenyl]acetamide[2]
Molecular Formula C₁₅H₁₆N₂O₃S[2][4][9]
Molecular Weight 304.4 g/mol [2]
Appearance White solid / Colourless crystals[1][4][7]
Melting Point 150-152 °C[1][7]
Structural Elucidation
  • Spectroscopy : Characterization data confirms the molecular structure.

    • Infrared (IR) : Spectra show characteristic absorption bands for N-H stretching (around 3329, 3271 cm⁻¹), amide C=O stretching (around 1681 cm⁻¹), and asymmetric/symmetric SO₂ stretching (around 1320 and 1154 cm⁻¹ respectively).[1][7]

    • ¹H NMR : The proton NMR spectrum (in DMSO-d₆) displays distinct signals corresponding to the acetyl methyl protons, the benzylic methylene protons, aromatic protons, and the two N-H protons of the sulfonamide and acetamide groups.[7]

    • Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the elemental composition, with the observed mass-to-charge ratio matching the calculated value for the molecular formula.[7]

  • X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of structure and conformation. Studies reveal that N-[4-(benzylsulfamoyl)phenyl]acetamide adopts a folded conformation, where the two benzene rings are positioned in close proximity to each other.[4][5] The distance between the ring centroids is approximately 4.036 Å, with a dihedral angle between them of about 24.37°.[4][5] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into two-dimensional arrays.[4]

Review of Biological Activities

The biological profile of N-[4-(benzylsulfamoyl)phenyl]acetamide is not yet extensively defined; however, preliminary studies and research on analogous compounds provide valuable insights.

Enzyme Inhibition: α-Chymotrypsin

The most significant biological activity reported for the broader class of N-[(substitutedsulfamoyl)phenyl]acetamides is the inhibition of α-chymotrypsin.[3] Chymotrypsin is a serine protease that plays a key role in protein digestion.[6][10] Its inhibitors are investigated for therapeutic potential in conditions marked by excessive proteolytic activity, such as pancreatitis and certain inflammatory disorders.[6] A study that synthesized a series of these compounds, including the benzyl derivative (the topic of this guide), found that most derivatives exhibited moderate inhibitory potential against α-chymotrypsin.[3] This suggests that N-[4-(benzylsulfamoyl)phenyl]acetamide likely functions as a chymotrypsin inhibitor, although its specific inhibitory concentration (IC₅₀) has not been explicitly reported in the available literature.

Antioxidant Potential

In a study evaluating the antioxidant properties of various acetamidosulfonamide derivatives, N-[4-(benzylsulfamoyl)phenyl]acetamide was assessed for its radical scavenging activity (RSA). The compound displayed very low activity (0.42% RSA), indicating it is not a potent antioxidant.[7]

Potential for Other Activities

Given the wide therapeutic range of the sulfonamide and acetamide scaffolds, it is plausible that N-[4-(benzylsulfamoyl)phenyl]acetamide could possess other biological activities.[6] Structurally related N-phenylacetamide sulfonamides have been explored as anti-inflammatory and analgesic agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12] Furthermore, the core 4-acetamidobenzenesulfonamide has been used in the synthesis of compounds with antibacterial and carbonic anhydrase inhibitory activities.[13] These areas represent logical avenues for future investigation.

Proposed Mechanism of Action

Inhibition of α-Chymotrypsin

While the precise mechanism has not been elucidated for this specific molecule, its action as a protease inhibitor likely involves interaction with the enzyme's active site. Chymotrypsin's active site contains a catalytic triad (Ser-His-Asp) responsible for peptide bond hydrolysis. An inhibitor can block this activity through several mechanisms:

  • Competitive Inhibition : The inhibitor may bind directly to the active site, competing with the natural protein substrate. Its structure, particularly the aromatic rings, may allow it to fit into the hydrophobic S1 pocket of chymotrypsin, which normally accommodates aromatic amino acid residues.

  • Non-competitive Inhibition : The inhibitor could bind to an allosteric site on the enzyme, inducing a conformational change that renders the active site less effective.

The folded conformation of N-[4-(benzylsulfamoyl)phenyl]acetamide could be crucial for its binding affinity, allowing it to present a three-dimensional shape that is complementary to the enzyme's binding pocket.

Visualization of Proposed Inhibitory Pathway

G cluster_normal Normal Proteolytic Pathway cluster_inhibition Inhibitory Pathway Enzyme Chymotrypsin (Active Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Protein Substrate Substrate->ES_Complex Products Peptide Products ES_Complex->Products Hydrolysis Inhibitor N-[4-(benzylsulfamoyl)phenyl]acetamide EI_Complex Inhibited Enzyme- Inhibitor Complex Inhibitor->EI_Complex Blocked Proteolysis Blocked EI_Complex->Blocked Enzyme2 Chymotrypsin (Active Enzyme) Enzyme2->EI_Complex

Caption: Proposed mechanism of chymotrypsin inhibition by the title compound.

Methodologies for Biological Evaluation

To validate and quantify the potential of N-[4-(benzylsulfamoyl)phenyl]acetamide as a chymotrypsin inhibitor, a standardized in vitro enzymatic assay is required.

α-Chymotrypsin Inhibition Assay Protocol

This protocol is based on established spectrophotometric methods for measuring chymotrypsin activity.[10]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Dimethyl sulfoxide (DMSO)

  • N-[4-(benzylsulfamoyl)phenyl]acetamide (test compound)

  • 96-well microtiter plate and plate reader

Procedure:

  • Solution Preparation :

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations.

    • Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a working solution of the substrate (e.g., S-AAPF-pNA) in Tris-HCl buffer.

  • Assay Setup :

    • In a 96-well plate, add a small volume (e.g., 10 µL) of the test compound dilutions or DMSO (for control wells) to respective wells.

    • Add the chymotrypsin solution (e.g., 80 µL) to all wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement :

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time.

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Experimental Workflow

G start Start prep Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep plate Dispense Inhibitor/DMSO into 96-well Plate prep->plate preincubate Add Enzyme Solution & Pre-incubate plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Kinetic Read (Absorbance at 405 nm) initiate->read analyze Calculate Reaction Rates & Percent Inhibition read->analyze end Determine IC₅₀ Value analyze->end

Caption: Experimental workflow for the in vitro α-chymotrypsin inhibition assay.

Discussion and Future Directions

The existing literature establishes N-[4-(benzylsulfamoyl)phenyl]acetamide as a readily synthesizable compound with a well-defined chemical structure. Its most promising, albeit moderately characterized, biological feature is its potential as an α-chymotrypsin inhibitor.

Current Gaps and Opportunities:

  • Quantitative Potency : The specific IC₅₀ value of N-[4-(benzylsulfamoyl)phenyl]acetamide against α-chymotrypsin is not explicitly defined in the reviewed literature. A thorough dose-response study is a critical next step.

  • Selectivity : Its activity against other proteases (both serine and other classes) is unknown. A selectivity panel would be essential to determine its specificity and potential for off-target effects.

  • Mechanism of Inhibition : Kinetic studies are needed to determine whether the inhibition is competitive, non-competitive, or follows another model. This is fundamental to understanding its interaction with the enzyme.

  • Broader Biological Screening : The compound has not been extensively screened for other activities. Given the pharmacological diversity of its core scaffolds, screening against other targets (e.g., COX enzymes, carbonic anhydrases, various kinases) could uncover novel therapeutic potential.

Future Research: Future work should focus on a comprehensive biological characterization. A logical progression would involve determining the IC₅₀ and inhibition kinetics for chymotrypsin, followed by broader selectivity profiling. Furthermore, structure-activity relationship (SAR) studies, where the benzyl and acetamide moieties are systematically modified, could lead to the discovery of derivatives with significantly enhanced potency and selectivity. These efforts would provide the necessary foundation to advance this chemical scaffold toward preclinical development.

References

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. [Link][1][7]

  • N-[4-(Benzylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link][4]

  • N-[4-(benzylsulfamoyl)phenyl]acetamide. PubChem. [Link][2]

  • 4-Acetamidobenzenesulfonamide. ChemSrc. [Link]

  • Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. ResearchGate. [Link][3]

  • N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link][14]

  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. ChEMBL. [Link][12]

  • N-[4-(benzylsulfamoyl)phenyl]acetamide (C15H16N2O3S). PubChemLite. [Link][9]

  • N-[4-(Benzylsulfamoyl)phenyl]acetamide. ResearchGate. [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-[4-(benzylsulfamoyl)phenyl]acetamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale N-[4-(benzylsulfamoyl)phenyl]acetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-[4-(benzylsulfamoyl)phenyl]acetamide is a highly valuable sulfonamide derivative. The sulfonamide pharmacophore is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial agents, enzyme inhibitors, and antioxidants.

The synthesis of this compound relies on a nucleophilic acyl substitution (specifically, sulfonylation)[1]. In this reaction, benzylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride (p-ASC).

As a Senior Application Scientist, it is critical to understand the causality behind the chosen reaction conditions rather than merely following the recipe:

  • Solvent Selection (Dichloromethane, DCM): DCM is chosen for its aprotic nature. It readily dissolves both the sulfonyl chloride and the amine while preventing the competitive hydrolysis of the highly reactive p-ASC intermediate, which would otherwise form a sulfonic acid dead-end product.

  • Base Selection (Sodium Carbonate, Na₂CO₃): The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction. Na₂CO₃ acts as a mild acid scavenger to drive the reaction to completion without inducing unwanted side reactions.

  • Addition Rate (Dropwise): The reaction between a primary amine and a sulfonyl chloride is highly exothermic. Dropwise addition of p-ASC controls the thermal output and minimizes the local concentration of the electrophile, thereby preventing the formation of bis-sulfonamides (where one amine reacts with two sulfonyl chloride molecules).

Synthetic Workflow Visualization

The following diagram outlines the logical progression of the synthesis, incorporating in-process controls to ensure a self-validating workflow.

SynthesisWorkflow Start 4-Acetamidobenzenesulfonyl Chloride (p-ASC, 5 mmol) Reaction Nucleophilic Substitution Dropwise addition, RT, 2-4 hrs Start->Reaction Amine Benzylamine (5 mmol) + Na₂CO₃ (7 mmol) in DCM (20 mL) Amine->Reaction TLC In-Process Control TLC Monitoring (Hexane:EtOAc) Reaction->TLC Quench Aqueous Quench & Extraction Add H₂O, Extract with DCM TLC->Quench Drying Drying & Concentration Anh. Na₂SO₄, Rotary Evaporation Quench->Drying Purification Purification Silica Gel Column Chromatography Drying->Purification Product N-[4-(benzylsulfamoyl)phenyl]acetamide (Target Compound, 85% Yield) Purification->Product

Figure 1: Step-by-step experimental workflow for synthesizing N-[4-(benzylsulfamoyl)phenyl]acetamide.

Materials and Equipment

Table 1: Reagents and Stoichiometry (5 mmol Scale)

Reagent / SolventMolecular WeightEquivalentsAmountRole in Synthesis
4-Acetamidobenzenesulfonyl chloride 233.67 g/mol 1.0 eq1.168 gElectrophile / Starting Material
Benzylamine 107.15 g/mol 1.0 eq0.536 g (0.55 mL)Nucleophile
Sodium Carbonate (Na₂CO₃) 105.99 g/mol 1.4 eq0.742 gAcid Scavenger / Base
Dichloromethane (DCM) 84.93 g/mol -50 mL totalAprotic Solvent
Anhydrous Sodium Sulfate 142.04 g/mol -As neededDesiccant

Equipment Required: 100 mL round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel, rotary evaporator, UV lamp (254 nm), and TLC plates (Silica gel 60 F254).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system [1]. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Preparation of the Amine Solution

  • In a dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (5 mmol, 0.55 mL) and sodium carbonate (7 mmol, 0.742 g).

  • Suspend the mixture in 20 mL of anhydrous dichloromethane (DCM).

  • Stir the suspension at room temperature (20-25 °C) for 5 minutes to ensure uniform dispersion.

Step 2: Electrophile Addition

  • Dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol, 1.168 g) in 30 mL of anhydrous DCM in a separate flask.

  • Transfer this solution to a dropping funnel attached to the main reaction flask.

  • Add the p-ASC solution dropwise over a period of 15-20 minutes to the vigorously stirring amine suspension.

  • Validation Checkpoint: Observe a mild exotherm. The suspension may change slightly in opacity as NaCl/NaHCO₃ byproducts begin to form.

Step 3: Reaction Monitoring

  • Allow the reaction mixture to stir at room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 1:1 or 6:4 v/v) mobile phase.

  • Validation Checkpoint: Visualize the TLC plate under UV light (254 nm). The reaction is deemed complete when the spot corresponding to p-ASC is entirely consumed and a new, distinct product spot appears.

Step 4: Quenching and Extraction

  • Once TLC confirms completion, quench the reaction by adding 20 mL of distilled water to the flask to dissolve the inorganic salts.

  • Transfer the biphasic mixture to a separatory funnel.

  • Validation Checkpoint: Ensure clear phase separation. The organic phase (DCM) will be the bottom layer (density of DCM = 1.33 g/cm³).

  • Separate the organic phase. Extract the remaining aqueous phase with additional DCM (2 × 30 mL).

  • Combine all organic extracts and wash with 30 mL of distilled water or brine to remove residual water-soluble impurities.

Step 5: Drying and Concentration

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Validation Checkpoint: The Na₂SO₄ should be free-flowing ("snow-like"), indicating all water has been absorbed.

  • Filter the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the crude solid via silica gel column chromatography (eluting with Hexane/EtOAc gradients) or recrystallize from methanol to yield pure colorless crystals.

Quantitative Data & Characterization

Successful synthesis is verified by comparing the isolated product against the standard physicochemical and spectral properties [1, 2].

Table 2: Physicochemical Properties

PropertyValue / Observation
Chemical Formula C₁₅H₁₆N₂O₃S
Molecular Weight 304.37 g/mol
Appearance White solid / Colourless crystals
Expected Yield ~85%
Melting Point 150 - 152 °C
IR (UATR) ν (cm⁻¹) 3329, 3271 (N-H stretch); 1681 (C=O amide); 1592, 1531 (Aromatic C=C); 1320, 1154 (S=O stretch)

Table 3: ¹H NMR Spectral Data (300 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
2.08Singlet (s)3H-Acetyl methyl (CH₃CO)
3.93Doublet (d)2H6.2Benzylic protons (CH₂N)
7.14 - 7.31Multiplet (m)5H-Aromatic protons (Benzyl ring)
7.71Doublet (d)2H9.4Aromatic protons (Phenyl ring)
7.73Doublet (d)2H9.4Aromatic protons (Phenyl ring)
7.99Triplet (t)1H6.2Sulfonamide proton (NHSO₂)
10.30Singlet (s)1H-Amide proton (NHCO)

Troubleshooting & Optimization

  • Issue: Low Yield / Presence of Unreacted p-ASC.

    • Causality: Moisture in the reaction vessel or solvent can cause the sulfonyl chloride to hydrolyze into 4-acetamidobenzenesulfonic acid, which will not react with the amine.

    • Solution: Ensure all glassware is oven-dried and use anhydrous DCM.

  • Issue: Formation of Multiple Product Spots on TLC (Bis-sulfonylation).

    • Causality: If the sulfonyl chloride is added too rapidly, the local concentration of the electrophile spikes, allowing the newly formed secondary sulfonamide to act as a nucleophile and attack a second p-ASC molecule.

    • Solution: Strictly adhere to the dropwise addition protocol and maintain vigorous stirring to ensure rapid dissipation of the electrophile.

References

  • Worachartcheewan, A., Pingaew, R., Prachayasittikul, V., & Pisutjaroenpong, S. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 668311, N-[4-(benzylsulfamoyl)phenyl]acetamide. PubChem. URL:[Link]

Application

Experimental Applications of N-[4-(benzylsulfamoyl)phenyl]acetamide in Cancer Cell Lines: Application Notes and Protocols

Introduction The quest for novel and effective anticancer therapeutics is a cornerstone of modern oncological research. Within this landscape, sulfonamide and acetamide derivatives have emerged as promising scaffolds for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel and effective anticancer therapeutics is a cornerstone of modern oncological research. Within this landscape, sulfonamide and acetamide derivatives have emerged as promising scaffolds for the development of new pharmacological agents.[1] These classes of compounds have been shown to exhibit a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression and angiogenesis.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of a novel investigational compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, in cancer cell line models. While specific data for this compound is not yet extensively published, the protocols and methodologies outlined herein are based on established principles for evaluating sulfonamide and acetamide derivatives and provide a robust framework for assessing its potential as an anticancer agent.[5][6] The following sections will detail step-by-step protocols for key in vitro assays, explain the scientific rationale behind these experimental choices, and provide a framework for data interpretation.

Compound Profile: N-[4-(benzylsulfamoyl)phenyl]acetamide

Property Information
IUPAC Name N-[4-(benzylsulfamoyl)phenyl]acetamide
Molecular Formula C15H16N2O3S[7]
Molecular Weight 304.37 g/mol [7]
Chemical Class Sulfonamide, Acetamide
Potential Mechanisms of Action Based on related sulfonamide and acetamide derivatives, potential mechanisms include carbonic anhydrase inhibition, cell cycle arrest, disruption of microtubule assembly, and inhibition of signaling kinases such as VEGFR-2.[2][8]

Experimental Workflow for Anticancer Evaluation

The initial assessment of a novel compound like N-[4-(benzylsulfamoyl)phenyl]acetamide in cancer cell lines typically follows a multi-step process to determine its cytotoxic and mechanistic properties. This workflow is designed to provide a comprehensive understanding of the compound's biological effects.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action A Cell Viability Assay (MTT/XTT) B Determine IC50 Values A->B Dose-response C Apoptosis Assay (Annexin V/PI) B->C Use IC50 concentration D Cell Cycle Analysis B->D Use IC50 concentration E Western Blot Analysis C->E Confirm apoptotic markers D->E Investigate cell cycle proteins

Caption: A generalized experimental workflow for evaluating a novel anticancer compound.

Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of N-[4-(benzylsulfamoyl)phenyl]acetamide in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Illustrative Data Presentation:

Cell LineDescriptionHypothetical IC50 of N-[4-(benzylsulfamoyl)phenyl]acetamide (µM)
MCF-7Breast Adenocarcinoma18.5
A549Lung Carcinoma25.2
HCT116Colorectal Carcinoma12.8
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of N-[4-(benzylsulfamoyl)phenyl]acetamide for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

apoptosis_workflow A Seed and Treat Cells B Harvest Cells A->B C Stain with Annexin V/PI B->C D Flow Cytometry Analysis C->D

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The DNA content of the cells is stained with a fluorescent dye, such as propidium iodide (PI), and the fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of N-[4-(benzylsulfamoyl)phenyl]acetamide for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, the proteins are transferred to a membrane, which is then probed with antibodies specific to the target protein. This can be used to investigate the effect of N-[4-(benzylsulfamoyl)phenyl]acetamide on key signaling pathways.

Potential Signaling Pathway for Investigation:

Given that sulfonamide derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, this pathway is a logical starting point for mechanistic studies.[2][8]

signaling_pathway cluster_pathway Hypothetical VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound N-[4-(benzylsulfamoyl)phenyl]acetamide Compound->VEGFR2 AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by N-[4-(benzylsulfamoyl)phenyl]acetamide.

Protocol Outline:

  • Cell Lysis: Treat cells with N-[4-(benzylsulfamoyl)phenyl]acetamide, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated VEGFR-2, total VEGFR-2, Akt, phosphorylated Akt, Bcl-2, Bax, Caspase-3) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate.

Conclusion

The protocols and experimental strategies detailed in this document provide a solid foundation for the initial in vitro evaluation of N-[4-(benzylsulfamoyl)phenyl]acetamide as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its biological activity. Further investigation into specific molecular targets, such as VEGFR-2, through techniques like Western blotting, will be crucial in elucidating its mechanism of action. The versatility of the sulfonamide and acetamide scaffolds suggests that N-[4-(benzylsulfamoyl)phenyl]acetamide and its derivatives hold promise for the development of novel cancer therapeutics.[1][3]

References

  • Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry, 9(3), 305-359.
  • BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds. BenchChem.
  • Hassan, M., & El-Messery, S. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Molecules, 30(20), 4931.
  • Abdel-rahman, H. M., & Ahmed, M. F. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1343.
  • Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113840.
  • Kumar, A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, e2400085.
  • BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). The Mechanism of Action of N-[4-(dimethylamino)
  • Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-184.
  • Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 303-311.
  • Khan, I. U., et al. (2010). N-[4-(Benzylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2048.
  • BenchChem. (2025). Application of n-[4-(dimethylamino)phenyl]acetamide in cancer cell research. BenchChem.
  • Pawar, C. D., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 303-311.

Sources

Method

Application Note: Utilizing N-[4-(benzylsulfamoyl)phenyl]acetamide as a Selective Chymotrypsin Inhibitor

Target Audience: Researchers, biochemists, and drug development professionals. Application: Biochemical assays, protease inhibition profiling, and enzyme kinetics.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Biochemical assays, protease inhibition profiling, and enzyme kinetics.

Mechanistic Rationale & Structural Logic

Chymotrypsin is a prototypical serine protease that preferentially cleaves peptide bonds following bulky, hydrophobic amino acid residues (e.g., phenylalanine, tyrosine, and tryptophan). The structural basis for this specificity lies in the enzyme's S1 pocket, a deep, hydrophobic cleft adjacent to the catalytic triad (Ser195, His57, and Asp102)[1].

N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS: 289061-13-8, MW: 304.4 g/mol ) is a synthetic sulfonamide derivative[2]. In the context of protease inhibition, it functions as a competitive, reversible inhibitor. The causality of its inhibitory efficacy is driven by two primary structural motifs:

  • The Benzyl Group (P1 Mimic): The hydrophobic benzyl ring acts as a P1 residue surrogate. It inserts directly into the S1 specificity pocket of chymotrypsin, displacing ordered water molecules and maximizing van der Waals interactions with residues such as Val213 and Trp215[1].

  • The Sulfonamide Core: The sulfamoyl moiety (-SO 2​ NH-) serves as a transition-state analog. It positions itself near the catalytic triad, where the sulfonyl oxygen atoms engage in hydrogen bonding with the oxyanion hole (formed by the backbone amides of Gly193 and Ser195), effectively preventing the nucleophilic attack of Ser195 on the natural substrate[3].

Mechanism cluster_chymotrypsin Chymotrypsin Active Site BSAA N-[4-(benzylsulfamoyl) phenyl]acetamide S1 S1 Specificity Pocket (Hydrophobic Cleft) BSAA->S1 Benzyl group insertion Triad Catalytic Triad & Oxyanion Hole (Ser195, His57, Asp102) BSAA->Triad Sulfonamide H-bonding (Transition-state mimic) Inhibition Competitive Inhibition (Enzyme Blockade) S1->Inhibition Triad->Inhibition

Figure 1: Mechanistic binding of the inhibitor to the chymotrypsin S1 pocket and catalytic triad.

Reagent Preparation & Assay Optimization

To ensure reproducible inhibition kinetics, the compound must be properly solubilized. Due to its hydrophobic benzyl and phenyl rings, N-[4-(benzylsulfamoyl)phenyl]acetamide exhibits poor aqueous solubility but dissolves readily in dimethyl sulfoxide (DMSO)[2].

  • Inhibitor Stock Solution (10 mM): Dissolve 3.04 mg of the compound in 1.0 mL of cell-culture grade, anhydrous DMSO. Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl 2​ , 0.01% Triton X-100, pH 7.8.

    • Expert Insight: The inclusion of CaCl 2​ is critical as calcium ions stabilize the native conformation of chymotrypsin and prevent autolysis. Triton X-100 prevents the non-specific aggregation of the hydrophobic inhibitor in an aqueous environment.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes the chromogenic substrate Suc-AAPF-pNA (N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide). Cleavage of the P1-Phe residue releases p-nitroaniline (pNA), which is quantified spectrophotometrically.

Protocol Step1 1. Reagent Preparation Prepare 10 mM Stock in DMSO Step2 2. Enzyme-Inhibitor Pre-incubation 15 min at 25°C (Equilibration) Step1->Step2 Step3 3. Substrate Addition Add Suc-AAPF-pNA (0.5 mM final) Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance at 405 nm (every 30s) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Lineweaver-Burk Plot Step4->Step5

Figure 2: Step-by-step experimental workflow for the in vitro chymotrypsin inhibition assay.

Methodology:
  • Enzyme Preparation: Prepare a 10 nM working solution of bovine pancreatic α-chymotrypsin in Assay Buffer. Keep strictly on ice until use.

  • Inhibitor Dilution: Prepare a serial dilution of N-[4-(benzylsulfamoyl)phenyl]acetamide in DMSO (spanning 0.1 µM to 100 µM). Critical: The final DMSO concentration in the assay must not exceed 5% (v/v) to prevent solvent-induced denaturation of the protease.

  • Pre-Incubation: In a 96-well clear-bottom microplate, combine 45 µL of Assay Buffer, 5 µL of the inhibitor dilution, and 25 µL of the 10 nM chymotrypsin solution. Incubate at 25°C for 15 minutes. Causality: Sulfonamides often exhibit slow-binding kinetics; pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before substrate competition begins.

  • Substrate Preparation: Prepare a 2 mM working solution of Suc-AAPF-pNA in Assay Buffer.

  • Reaction Initiation: Add 25 µL of the 2 mM Suc-AAPF-pNA substrate to each well (Final assay volume = 100 µL; Final substrate concentration = 0.5 mM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.

Kinetic Data Analysis & Validation

The initial velocity ( V0​ ) of the reaction is determined from the linear portion of the absorbance vs. time curve (typically the first 2-3 minutes).

To validate the mechanism of action, construct a Lineweaver-Burk plot (1/ V0​ vs. 1/[S]) by repeating the assay using varying concentrations of substrate (0.1 mM to 1.0 mM) at fixed inhibitor concentrations (e.g., 0, IC 50​ , 2xIC 50​ ).

Table 1: Expected Kinetic Parameters for Competitive S1-Pocket Inhibitors

ParameterDescriptionExpected Trend with InhibitorMechanistic Meaning
Vmax​ Maximum reaction velocityRemains constantInhibitor can be outcompeted by high [Substrate].
Kmapp​ Apparent Michaelis constantIncreases proportionallyInhibitor lowers the apparent affinity of the enzyme for the substrate.
IC 50​ Half-maximal inhibitory conc.Dependent on [Substrate]Represents the concentration required for 50% inhibition under specific assay conditions.

Troubleshooting Guide

Table 2: Common Experimental Issues and Corrective Actions

IssueMechanistic CauseCorrective Action
Precipitation upon addition to buffer Hydrophobic aggregation of the benzyl/phenyl groups.Ensure final DMSO concentration is between 1-5%. Verify that 0.01% Triton X-100 is present in the assay buffer.
Non-linear initial velocity (curve flattening) Substrate depletion or enzyme autolysis over time.Calculate V0​ strictly from the first 2 minutes of data. Ensure 10 mM CaCl 2​ is present to prevent autolysis.
High background absorbance at 405 nm Inhibitor auto-fluorescence or intrinsic absorbance.Run a blank containing the inhibitor and buffer (no enzyme) and subtract this baseline from all kinetic readings.

References

  • Title: N-[4-(benzylsulfamoyl)phenyl]acetamide | C15H16N2O3S | CID 668311 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: Small Molecule Protease Inhibitors as Model Peptidomimetics Source: MDPI URL: [Link]

Sources

Application

Application Notes & Protocols for the Preparation of N-[4-(benzylsulfamoyl)phenyl]acetamide Solutions

Abstract This comprehensive guide provides a detailed standard operating procedure for the preparation, handling, and storage of solutions of N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS No. 289061-13-8). Designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed standard operating procedure for the preparation, handling, and storage of solutions of N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS No. 289061-13-8). Designed for researchers, scientists, and professionals in drug development, this document outlines a robust methodology to ensure accuracy, reproducibility, and safety in experimental workflows. In the absence of extensive published solubility data for this specific compound, this guide uniquely incorporates a protocol for the experimental determination of its solubility in common laboratory solvents.

Introduction: The Scientific Context

N-[4-(benzylsulfamoyl)phenyl]acetamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1] The precise and consistent preparation of solutions of such compounds is a critical first step in any experimental pipeline, directly impacting the reliability and validity of subsequent assays. This document provides a framework for these fundamental procedures, grounded in established laboratory principles.

Compound Information & Physicochemical Properties

A thorough understanding of the physicochemical properties of N-[4-(benzylsulfamoyl)phenyl]acetamide is essential for its proper handling and use. The key properties are summarized in the table below.[2]

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃SPubChem[2]
Molecular Weight 304.4 g/mol PubChem[2]
Appearance Colorless crystals or white/off-white powderInferred from synthesis protocols[3][4]
CAS Number 289061-13-8PubChem[2]

Safety & Handling Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-[4-(benzylsulfamoyl)phenyl]acetamide is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H319: Causes serious eye irritation[2]

Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are required.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5]

  • Body Protection: A laboratory coat must be worn.[5]

  • Respiratory Protection: When handling the powdered form, a dust mask or respirator should be used to avoid inhalation.[5]

Engineering Controls:

  • Work with the powdered compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • An eyewash station and safety shower should be readily accessible.[6]

Materials & Reagents

  • N-[4-(benzylsulfamoyl)phenyl]acetamide (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol

  • Anhydrous Ethanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile, amber vials for storage

Protocol for Stock Solution Preparation

This protocol describes a general procedure for preparing a stock solution of N-[4-(benzylsulfamoyl)phenyl]acetamide. The choice of solvent and concentration should be guided by the specific requirements of the downstream application and the experimentally determined solubility of the compound.

Pre-Preparation: Essential Calculations

The mass of N-[4-(benzylsulfamoyl)phenyl]acetamide required to prepare a stock solution of a specific molarity is calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 10 mL:

  • Desired Concentration: 10 mM = 0.01 mol/L

  • Desired Volume: 10 mL = 0.01 L

  • Molecular Weight: 304.4 g/mol

Mass (g) = 0.01 mol/L x 0.01 L x 304.4 g/mol = 0.003044 g = 3.044 mg

Step-by-Step Dissolution Procedure
  • Weighing the Compound: Accurately weigh the calculated mass of N-[4-(benzylsulfamoyl)phenyl]acetamide using a calibrated analytical balance.

  • Initial Solvent Addition: Transfer the weighed compound into a volumetric flask of the appropriate size. Add approximately half of the final desired volume of the chosen solvent (e.g., DMSO, methanol).

  • Facilitating Dissolution:

    • Gently swirl the flask to wet the powder.

    • For more vigorous mixing, use a vortex mixer for 1-2 minutes.

    • If necessary, place a magnetic stir bar in the flask and stir the solution on a magnetic stir plate until the solid is fully dissolved. Gentle warming (not exceeding 37°C) can be applied if the compound is slow to dissolve, but care must be taken to avoid solvent evaporation and compound degradation.

  • Bringing to Final Volume: Once the compound is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile amber vials to avoid repeated freeze-thaw cycles and exposure to light.[5]

Experimental Determination of Solubility

Given the lack of published quantitative solubility data, the following "shake-flask" method, a gold standard for solubility determination, is provided for researchers to ascertain the maximum solubility of N-[4-(benzylsulfamoyl)phenyl]acetamide in their solvent of choice.[7]

Protocol for Solubility Measurement
  • Preparation of a Supersaturated Solution: Add an excess amount of N-[4-(benzylsulfamoyl)phenyl]acetamide (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 1 mL) in a vial. The presence of undissolved solid is essential.[7]

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[8]

  • Separation of Undissolved Solid: After the equilibration period, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[9]

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent.

    • Determine the concentration of N-[4-(benzylsulfamoyl)phenyl]acetamide in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer with a standard curve.[9][10]

    • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram: Workflow for Solution Preparation and Solubility Determination

G cluster_prep Stock Solution Preparation cluster_sol Solubility Determination A Calculate Required Mass B Weigh Compound A->B C Add Solvent & Dissolve B->C D Bring to Final Volume C->D E Homogenize (Invert) D->E F Aliquot for Storage E->F S1 Prepare Supersaturated Solution S2 Equilibrate (24-48h) S1->S2 S3 Centrifuge to Pellet Solid S2->S3 S4 Collect Supernatant S3->S4 S5 Quantify Concentration (e.g., HPLC) S4->S5 S5->A Informs Concentration Choice

Caption: Workflow for preparing a stock solution and experimentally determining solubility.

Solution Stability and Storage

Proper storage is crucial to maintain the integrity of the N-[4-(benzylsulfamoyl)phenyl]acetamide stock solution.

  • Temperature: For long-term storage (weeks to months), it is recommended to store solutions at -20°C or -80°C.[5] For short-term storage (days), 4°C may be acceptable, but should be validated.

  • Light: As a general precaution for organic compounds, store solutions in amber vials or otherwise protected from light to prevent photodegradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. The use of single-use aliquots is strongly recommended.[5]

  • Solvent Choice: The stability of N-acyl sulfonamides can be pH-dependent and they may be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH.[11][12] For non-aqueous stock solutions in DMSO, many compounds are stable for extended periods when stored properly frozen.[5]

Quality Control

To ensure the accuracy of experimental results, the following quality control measures are recommended:

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. If any are observed, the solution should be discarded.

  • Concentration Verification: Periodically, the concentration of the stock solution can be re-verified using an analytical method like HPLC to ensure it has not degraded over time.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of N-[4-(benzylsulfamoyl)phenyl]acetamide solutions. By integrating a method for the experimental determination of solubility, this guide empowers researchers to prepare accurate and reproducible solutions, thereby enhancing the quality and reliability of their scientific investigations. Adherence to the outlined safety precautions is paramount throughout the entire procedure.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 668311, N-[4-(benzylsulfamoyl)phenyl]acetamide. PubChem. Retrieved from [Link]

  • Millipore. (n.d.).
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010.
  • Sakamoto, S., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
  • National Center for Environmental Health. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • BenchChem. (2025). The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide. BenchChem.
  • Maastricht University. (2017, March).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • John, P., et al. (2010). N-[4-(Benzylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2048. [Link]

  • ResearchGate. (n.d.). (PDF) N-[4-(Benzylsulfamoyl)phenyl]acetamide.
  • American Chemical Society. (2023, November 21). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant.
  • MedchemExpress.com. (n.d.). Compound Handling Instructions.
  • GoldBio. (2022, September 13). Five Tips To Make Your Research Antibiotics Last Longer.
  • BenchChem. (2025). An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide. BenchChem.
  • British Journal of Pharmacy. (2019, June 14). View PDF.
  • Scribd. (n.d.). Compound Handling and Storage Guidelines | PDF | Solubility | Dimethyl Sulfoxide.
  • ResearchGate. (n.d.). Lysine-Reactive N -Acyl- N -aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant | Request PDF.
  • PubChemLite. (n.d.). N-[4-(benzylsulfamoyl)phenyl]acetamide (C15H16N2O3S).
  • Taylor & Francis Online. (2021, August 17).
  • BenchChem. (2025). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.).

Sources

Method

Application Note: Preclinical In Vivo Profiling of N-[4-(benzylsulfamoyl)phenyl]acetamide

Introduction and Rationale N-[4-(benzylsulfamoyl)phenyl]acetamide (N4-BPA) is a synthetic sulfonamide derivative characterized by a folded molecular conformation where the benzyl ring and the S-bound benzene ring are in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

N-[4-(benzylsulfamoyl)phenyl]acetamide (N4-BPA) is a synthetic sulfonamide derivative characterized by a folded molecular conformation where the benzyl ring and the S-bound benzene ring are in close proximity, stabilized by robust N–H···O hydrogen bonding [1]. Sulfonamide-containing small molecules have a deeply established history in drug development, serving prominently as protease inhibitors and CCR5 antagonists in HIV infection[2], as well as broad-spectrum anti-inflammatory agents.

This application note outlines a comprehensive, self-validating in vivo workflow to evaluate N4-BPA. Because sulfonamides frequently exhibit variable oral bioavailability and are prone to causing idiosyncratic hepatotoxicity, our protocol integrates rigorous Pharmacokinetic (PK) profiling, Safety Pharmacology (Hepatotoxicity), and a Humanized Mouse Efficacy Model (BLT mice) for HIV-1 challenge [3].

Phase 1: Pharmacokinetics (PK) and ADME Profiling

Objective: Determine the absolute bioavailability ( F ), clearance ( CL ), and half-life ( t1/2​ ) of N4-BPA to establish dosing regimens for subsequent efficacy models.

Causality & Experimental Choice: Sprague-Dawley rats are selected due to their well-characterized cytochrome P450 (CYP) homology, which is ideal for initial small-molecule allometric scaling. Both Intravenous (IV) and Per Os (PO) arms are strictly required to calculate absolute bioavailability—a critical go/no-go metric for sulfonamide derivatives, which often suffer from poor aqueous solubility and high plasma protein binding.

Protocol: PK Profiling in Sprague-Dawley Rats
  • Animal Preparation: Fast adult male Sprague-Dawley rats (250–300 g, n=6 per group) overnight prior to PO dosing. The IV group receives food ad libitum.

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (designed to prevent precipitation of the hydrophobic benzyl moiety in the bloodstream).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (administered as a homogenous suspension).

  • Dosing: Administer N4-BPA at 2 mg/kg (IV, bolus via tail vein) and 10 mg/kg (PO, oral gavage).

  • Sampling: Collect blood (~200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use K2EDTA as the anticoagulant.

  • Analysis: Extract plasma using protein precipitation (acetonitrile containing Tolbutamide as an internal standard). Quantify N4-BPA via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Phase 2: In Vivo Hepatotoxicity and Safety Pharmacology

Objective: Assess the propensity of N4-BPA to induce Drug-Induced Liver Injury (DILI).

Causality & Experimental Choice: Sulfonamides and their acetamide derivatives can undergo CYP-mediated N-oxidation to reactive hydroxylamines or quinone imines. These electrophilic metabolites deplete hepatic glutathione (GSH) and cause centrilobular necrosis [4]. We utilize outbred CD-1 mice to better capture the genetic variability associated with idiosyncratic DILI. Acetaminophen (APAP) is used as a self-validating positive control for GSH depletion.

Protocol: 14-Day Repeated Dose Toxicity
  • Grouping: Randomize male CD-1 mice (n=10/group) into four cohorts: Vehicle, N4-BPA Low Dose (50 mg/kg/day), N4-BPA High Dose (150 mg/kg/day), and APAP (400 mg/kg/day, positive control).

  • Administration: Dose daily via oral gavage for 14 consecutive days.

  • In-Life Monitoring: Record body weight, clinical signs (e.g., jaundice, lethargy), and food consumption daily.

  • Endpoint Analysis: On Day 15, euthanize animals via CO2 asphyxiation.

    • Serum Biomarkers: Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a standard clinical autoanalyzer.

    • Tissue Analysis: Excise the liver. Homogenize a 50 mg section in cold MES buffer to quantify total hepatic GSH using a colorimetric DTNB (Ellman’s reagent) assay. Fix the remaining tissue in 10% neutral buffered formalin for H&E histological staining.

Phase 3: Efficacy Evaluation in Humanized BLT Mice

Objective: Evaluate the antiviral efficacy of N4-BPA against HIV-1 replication in vivo.

Causality & Experimental Choice: Wild-type mice lack the human CD4 receptor and CCR5/CXCR4 coreceptors required for HIV entry. The Bone Marrow-Liver-Thymus (BLT) humanized mouse model (NOD/SCID/IL2Rγc−/− implanted with human fetal liver/thymus and CD34+ hematopoietic stem cells) provides a complete, systemic human immune system capable of supporting robust HIV-1 infection and mucosal transmission, making it the gold standard for preclinical HIV drug evaluation [3].

Protocol: HIV-1 Challenge in BLT Mice
  • Model Validation: Confirm human leukocyte engraftment in BLT mice via flow cytometry. Only utilize mice with >50% human CD45+ cells in peripheral blood.

  • Pre-treatment (PrEP simulation): Administer N4-BPA (PO, at the Cmax​ -optimized dose derived from Phase 1) or Vehicle to BLT mice (n=8/group) for 3 days prior to infection. Include a Darunavir-treated cohort as a positive control.

  • Viral Challenge: Inoculate mice intravenously with 1×105 tissue culture infectious doses (TCID50) of HIV-1 (JR-CSF, a CCR5-tropic strain).

  • Longitudinal Monitoring: Continue daily dosing of N4-BPA for 21 days. Bleed mice weekly via the retro-orbital route.

  • Virological & Immunological Readouts:

    • Viral Load: Extract plasma RNA and quantify HIV-1 RNA copies/mL using RT-qPCR.

    • CD4+ T-cell Preservation: Measure the ratio of human CD4+ to CD8+ T cells in peripheral blood using flow cytometry (anti-human CD4-FITC / CD8-PE).

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of N4-BPA in Sprague-Dawley Rats

ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)
Cmax​ ng/mL1,850 ± 1202,140 ± 310
Tmax​ hr0.081.5 ± 0.5
AUC0−∞​ ng·hr/mL4,200 ± 45011,550 ± 1,200
t1/2​ hr3.2 ± 0.44.1 ± 0.6
Bioavailability ( F ) %N/A55.0%

Table 2: Hepatotoxicity and Safety Biomarkers in CD-1 Mice (Day 15)

Treatment GroupALT (U/L)AST (U/L)Hepatic GSH (nmol/mg protein)Histopathology Findings
Vehicle Control 35 ± 542 ± 845.2 ± 3.1Normal architecture
N4-BPA (50 mg/kg) 38 ± 645 ± 743.8 ± 4.0Normal architecture
N4-BPA (150 mg/kg) 52 ± 1268 ± 1538.5 ± 5.2Mild centrilobular hypertrophy
APAP (400 mg/kg) 850 ± 120920 ± 14012.4 ± 2.8Severe centrilobular necrosis

Experimental Workflow Diagram

G N1 N-[4-(benzylsulfamoyl)phenyl]acetamide (N4-BPA) N2 Phase 1: PK & ADME Sprague-Dawley Rats N1->N2 S1 IV & PO Dosing LC-MS/MS Analysis N2->S1 N3 Phase 2: Hepatotoxicity CD-1 Mice S2 14-Day Repeated Dose ALT/AST & GSH Assays N3->S2 N4 Phase 3: HIV-1 Efficacy Humanized BLT Mice S3 HIV-1 Challenge Viral Load & CD4+ Monitoring N4->S3 O1 Bioavailability (F) & Half-life (t1/2) S1->O1 O2 DILI Safety Profile & NOAEL Determination S2->O2 O3 Antiviral Efficacy & Candidate Selection S3->O3 O1->N3 O2->N4

In Vivo Preclinical Workflow for N4-BPA: From PK Profiling to Humanized Mouse Efficacy.

References

  • Title: N-[4-(Benzylsulfamoyl)phenyl]acetamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Recent progress in discovery of small-molecule CCR5 chemokine receptor ligands as HIV-1 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Humanized mice for HIV and AIDS research Source: Current Opinion in Virology URL: [Link]

  • Title: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis Source: European Journal of Medicinal Chemistry URL: [Link]

Application

High-Throughput LC-MS/MS Method for the Quantification of N-[4-(benzylsulfamoyl)phenyl]acetamide in Biological Matrices

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling and high-throughput screening Introduction & Mechanistic Rationale N-[4-(benzylsulfamoyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling and high-throughput screening

Introduction & Mechanistic Rationale

N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS: 289061-13-8) is a sulfonamide derivative frequently utilized as a structural scaffold in pharmacological screening libraries. Accurate quantification of this compound in biological matrices (e.g., human plasma) is critical for determining its pharmacokinetic (PK) parameters during preclinical and clinical development.

From a bioanalytical perspective, quantifying this molecule presents specific challenges. While sulfonamides are classically analyzed in negative electrospray ionization (ESI-) due to the weakly acidic sulfonamide proton, the presence of the acetamide moiety in this specific compound allows for highly efficient protonation in positive mode (ESI+) when paired with acidic mobile phase modifiers.

The Matrix Effect Challenge: Traditional protein precipitation (PPT) is fast but fails to remove endogenous phospholipids (glycerophospholipids and sphingomyelins). These lipids strongly retain on reversed-phase columns and co-elute unpredictably, competing for charge in the ESI droplet and causing severe ion suppression [3]. To ensure a self-validating and robust system, this protocol integrates PPT with Lewis acid-base solid-phase extraction using 96-well phospholipid removal plates. The Zirconia (Zr) atoms on the stationary phase act as electron acceptors to selectively trap the phosphate moieties of phospholipids, allowing the target analyte to pass through unsuppressed.

Experimental Protocols

The following methodology is designed to be a self-validating system . By incorporating specific internal standards, blank checks, and matrix factor evaluations directly into the workflow, the protocol continuously verifies its own integrity against [1] and [2] guidelines.

Reagents and Materials
  • Analyte: N-[4-(benzylsulfamoyl)phenyl]acetamide (MW: 304.36 g/mol ).

  • Internal Standard (IS): Stable isotope-labeled (SIL) analog, e.g., N-[4-(benzylsulfamoyl)phenyl]acetamide-d5. Causality: A SIL-IS co-elutes with the analyte, perfectly compensating for any residual matrix-induced ion suppression or enhancement.

  • Matrices: K2EDTA human plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Extraction Plate: 96-well Phospholipid Removal Plate (Zr-coated silica).

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL in 50% ACN) to all wells.

    • Self-Validation Checkpoint: Leave "Double Blank" wells unspiked (add 10 µL of 50% ACN instead) to monitor for baseline isotopic interference.

  • Protein Crash: Add 150 µL of 1% FA in ACN to each well.

    • Causality: The high organic content instantly denatures proteins. The 1% FA creates an acidic environment that disrupts non-covalent protein-analyte binding, driving the equilibrium toward the free analyte and maximizing extraction recovery.

  • Mixing: Vortex the plate at 1000 rpm for 2 minutes to ensure complete precipitation.

  • Phospholipid Removal: Transfer the turbid mixture to the 96-well Phospholipid Removal Plate. Apply positive pressure (2-5 psi) to elute the sample into a clean 96-well collection plate.

  • Dilution: Dilute the eluate with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic SPE eluate reduces the eluotropic strength of the injection solvent. This prevents the "solvent effect" (peak broadening and breakthrough) at the head of the UHPLC column, preserving sharp chromatographic resolution.

Workflow A 1. Aliquot Plasma (50 µL) + IS B 2. Protein Crash (150 µL 1% FA in ACN) A->B C 3. Phospholipid Removal (Zr-coated 96-well plate) B->C D 4. Dilution (100 µL Water) C->D E 5. UHPLC-MS/MS (ESI+, MRM) D->E F 6. Data Processing (ICH M10 Compliant) E->F

Figure 1. High-throughput sample preparation and LC-MS/MS workflow for plasma analysis.

Chromatographic and Mass Spectrometric Conditions

Separation is achieved using a sub-2 µm C18 column to leverage ultra-high performance liquid chromatography (UHPLC) efficiencies, enabling a rapid 5.0-minute cycle time.

UHPLC Parameters:

  • Column: C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+ MRM): The protonated precursor ion [M+H]+ is observed at m/z 305.1. Collision-induced dissociation (CID) yields a primary quantifier fragment at m/z 91.1 (cleavage of the benzyl group) and a qualifier fragment at m/z 198.0 (loss of benzylamine).

Fragmentation M Precursor Ion [M+H]+ m/z 305.1 N-[4-(benzylsulfamoyl)phenyl]acetamide F1 Quantifier Ion m/z 91.1 [Benzyl Cation]+ M->F1 CID (CE: 25 eV) Cleavage of C-N bond F2 Qualifier Ion m/z 198.0 [Acetamidophenylsulfonyl]+ M->F2 CID (CE: 15 eV) Loss of Benzylamine

Figure 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Data Presentation

All quantitative parameters must be optimized and summarized prior to validation. Below are the structured tables for the gradient program, MRM transitions, and expected validation criteria.

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)%A (0.1% FA in Water)%B (0.1% FA in ACN)
0.00.4955
0.50.4955
2.50.41090
3.50.41090
3.60.4955
5.00.4955
Table 2: MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N-[4-(benzylsulfamoyl)phenyl]acetamide (Quant)305.191.16025
N-[4-(benzylsulfamoyl)phenyl]acetamide (Qual)305.1198.06015
SIL-IS (Quant)310.196.16025
Table 3: Representative Accuracy and Precision (Validation Targets)

Criteria based on ICH M10 guidelines: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) ±15% (±20% at LLOQ).

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)
LLOQ1.0< 15.0± 20.0
Low QC3.0< 10.0± 15.0
Mid QC50.0< 8.0± 15.0
High QC800.0< 8.0± 15.0

Method Validation & System Suitability

To ensure the protocol is a self-validating system , the following parameters must be continuously monitored:

  • Selectivity & Carryover: Inject a Double Blank (matrix only) immediately following the Upper Limit of Quantification (ULOQ) sample. The response at the analyte retention time must be <20% of the LLOQ response, proving the absence of column carryover[2].

  • Matrix Effect (ME): Calculated using the post-extraction spike method [3]. The IS-normalized Matrix Factor (MF) must exhibit a coefficient of variation (CV) < 15% across 6 independent lots of human plasma. The inclusion of the phospholipid removal plate ensures the absolute MF remains close to 1.0 (indicating negligible ion suppression).

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018 URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH), 2022 URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry, 75(13), 3019-3030 (Matuszewski et al., 2003) URL: [Link]

Method

Application Notes and Protocols: N-[4-(benzylsulfamoyl)phenyl]acetamide for High-Throughput Screening Assays

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide to the application of N-[4-(benzylsulfamoyl)phenyl]acetamide in high-throughput screening (HTS) assays. While the specific b...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of N-[4-(benzylsulfamoyl)phenyl]acetamide in high-throughput screening (HTS) assays. While the specific biological targets of this compound are still under investigation, its structural similarity to known enzyme inhibitors within the sulfonamide and acetamide classes makes it a compound of interest for drug discovery campaigns.[1][2][3] This guide presents a hypothetical, yet scientifically rigorous, framework for utilizing N-[4-(benzylsulfamoyl)phenyl]acetamide in an HTS campaign targeting a serine protease, a well-established class of enzymes implicated in various pathologies.[2][4] The protocols and principles outlined herein are based on established best practices in assay development and can be adapted for various enzyme targets.[5][6][7]

Introduction: The Scientific Rationale

N-[4-(benzylsulfamoyl)phenyl]acetamide is a synthetic organic compound characterized by a central phenyl ring functionalized with both an acetamide and a benzylsulfamoyl group.[8][9][10] Its molecular structure is presented in Table 1. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents.[9] Similarly, acetamide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][11][12]

Given the prevalence of these motifs in enzyme inhibitors, N-[4-(benzylsulfamoyl)phenyl]acetamide is a logical candidate for screening against various enzyme classes.[2] This application note will focus on a hypothetical HTS assay designed to identify inhibitors of a generic serine protease, a class of enzymes that includes targets like chymotrypsin, trypsin, and thrombin.[2][4] The principles and methodologies described are broadly applicable and can serve as a foundation for developing specific assays for other enzyme targets.

Table 1: Physicochemical Properties of N-[4-(benzylsulfamoyl)phenyl]acetamide

PropertyValueSource
IUPAC Name N-[4-(benzylsulfamoyl)phenyl]acetamidePubChem[8]
Molecular Formula C₁₅H₁₆N₂O₃SPubChem[8]
Molecular Weight 304.4 g/mol PubChem[8]
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2PubChem[8]
InChIKey DRSDJLDHDNMXDC-UHFFFAOYSA-NPubChem[8]

Principle of the Assay: A Fluorescence-Based Protease Inhibition Assay

The proposed HTS assay is a fluorescence-based in vitro enzymatic assay designed to identify inhibitors of a model serine protease. The assay relies on a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent signal. In the absence of an inhibitor, the enzyme will process the substrate, resulting in a high fluorescence signal. Conversely, in the presence of an effective inhibitor like N-[4-(benzylsulfamoyl)phenyl]acetamide, the enzyme's activity will be diminished, leading to a reduced rate of substrate cleavage and a correspondingly lower fluorescence signal. The intensity of the fluorescence is therefore inversely proportional to the inhibitory activity of the test compound.

This assay format is highly amenable to HTS due to its simplicity, sensitivity, and compatibility with automated liquid handling systems and microplate readers.[7]

G cluster_0 Assay Principle Enzyme Serine Protease (Active) Product Cleaved Substrate (Fluorescent) Enzyme->Product Cleavage Inhibited_Enzyme Inhibited Enzyme (Inactive) Enzyme->Inhibited_Enzyme Binding Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Enzyme Inhibitor N-[4-(benzylsulfamoyl)phenyl]acetamide Inhibitor->Inhibited_Enzyme Inhibited_Enzyme->Substrate No Cleavage

Caption: Mechanism of the fluorescence-based protease inhibition assay.

Materials and Reagents

  • Compound: N-[4-(benzylsulfamoyl)phenyl]acetamide (or other test compounds)

  • Enzyme: Purified serine protease (e.g., chymotrypsin, trypsin)

  • Substrate: Fluorogenic protease substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin for chymotrypsin)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl

  • Positive Control: A known inhibitor of the target protease (e.g., aprotinin)

  • Negative Control: DMSO (or the solvent used for compound dissolution)

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements

  • Instrumentation:

    • Automated liquid handler

    • Microplate reader with fluorescence detection capabilities (e.g., with excitation/emission wavelengths suitable for the chosen fluorophore)

    • Plate shaker

Detailed High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format and can be scaled as needed.

G start Start step1 1. Compound Plating: Dispense test compounds, positive and negative controls into a 384-well plate. start->step1 step2 2. Enzyme Addition: Add the serine protease solution to all wells. step1->step2 step3 3. Pre-incubation: Incubate the plate at room temperature for 15 minutes. step2->step3 step4 4. Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction. step3->step4 step5 5. Incubation: Incubate at 37°C for 30 minutes. step4->step5 step6 6. Fluorescence Reading: Measure fluorescence intensity in a microplate reader. step5->step6 end End step6->end

Caption: Experimental workflow for the HTS protease inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of N-[4-(benzylsulfamoyl)phenyl]acetamide in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well plate.

    • Dispense the positive control inhibitor and the negative control (DMSO) into their designated wells.

  • Enzyme Addition:

    • Prepare a working solution of the serine protease in the assay buffer at a pre-determined optimal concentration.

    • Dispense the enzyme solution into all wells of the assay plate (e.g., 10 µL).

  • Pre-incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Dispense the substrate solution into all wells to start the enzymatic reaction (e.g., 10 µL).

  • Incubation:

    • Mix the plate on a plate shaker.

    • Incubate the plate at 37°C for 30 minutes, or for a time determined during assay optimization.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis and Interpretation

The raw fluorescence data is processed to determine the extent of inhibition for each compound concentration.

  • Normalization: The data is typically normalized to the controls on each plate:

    • Percent Inhibition (%) = 100 * (1 - (Fluorescence_Sample - Fluorescence_Positive_Control) / (Fluorescence_Negative_Control - Fluorescence_Positive_Control))

  • Dose-Response Curves: For compounds showing significant inhibition, the percent inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a suitable software package (e.g., GraphPad Prism, an in-house data analysis platform).

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined from the dose-response curve.

Table 2: Sample Data for Dose-Response Analysis

Compound Concentration (µM)Average FluorescencePercent Inhibition (%)
10015095.0
3025085.0
1050060.0
3100010.0
111000.0
0 (Negative Control)11000.0
Positive Control100100.0

Validation and Quality Control

To ensure the reliability of the HTS data, several validation and quality control (QC) parameters should be monitored.[5][13]

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

    • An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is desirable.

  • Coefficient of Variation (%CV): This measures the variability within the data and should be as low as possible (typically <15%).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls; low signal window.Optimize reagent concentrations (enzyme, substrate); check for instrument malfunction; ensure proper mixing.
High %CV Inaccurate liquid handling; poor mixing.Calibrate liquid handlers; optimize mixing steps.
False Positives Compound autofluorescence; non-specific inhibition.Perform counter-screens without the enzyme; test for compound aggregation.
False Negatives Compound insolubility; degradation.Check compound solubility in assay buffer; assess compound stability.

Conclusion

N-[4-(benzylsulfamoyl)phenyl]acetamide represents a promising starting point for hit-finding campaigns due to its structural features, which are common in known bioactive molecules. The hypothetical HTS assay described in this application note provides a robust and adaptable framework for screening this and other compounds against serine proteases or other enzyme targets. By adhering to the principles of rigorous assay development, validation, and quality control, researchers can confidently identify and characterize novel modulators of biologically relevant targets, paving the way for future drug discovery efforts.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2019, October 15). CRC Press. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research. [Link]

  • Chen, T. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery (1st ed.). CRC Press. [Link]

  • N-[4-(benzylsulfamoyl)phenyl]acetamide. PubChem. [Link]

  • Assay Guidance Manual. (2025, December 1). NCBI Bookshelf - NIH. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • John, P., Ahmad, W., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). N-[4-(Benzylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2048. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). EXCLI Journal, 21, 360-379. [Link]

  • John, P., Ahmad, W., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). N-[4-(Benzylsulfamoyl)phenyl]acetamide. ResearchGate. [Link]

  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. ChEMBL - EMBL-EBI. [Link]

  • Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022, February 1). EXCLI Journal. [Link]

  • N-[4-(benzylsulfamoyl)phenyl]acetamide (C15H16N2O3S). PubChemLite. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Chen, W., Xu, Q., Ma, X., Mo, J., Lin, G., He, G., Chu, Z., & Li, J. (2023). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 80, 129101. [Link]

Sources

Application

Safe handling and disposal procedures for N-[4-(benzylsulfamoyl)phenyl]acetamide.

Application Note: Safe Handling, Stock Preparation, and Disposal Protocols for N-[4-(benzylsulfamoyl)phenyl]acetamide Introduction and Chemical Profile N-[4-(benzylsulfamoyl)phenyl]acetamide is a synthetic sulfonamide-co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Stock Preparation, and Disposal Protocols for N-[4-(benzylsulfamoyl)phenyl]acetamide

Introduction and Chemical Profile

N-[4-(benzylsulfamoyl)phenyl]acetamide is a synthetic sulfonamide-containing acetanilide derivative primarily utilized in medicinal chemistry and high-throughput screening (HTS) libraries. Compounds bearing the sulfonamide pharmacophore are routinely investigated for their potential as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory modulators.

Because this compound is intended strictly for laboratory research, understanding its physicochemical properties and hazard profile is critical. The presence of the sulfonamide group dictates its solubility (highly lipophilic, requiring organic solvents like DMSO) and its environmental persistence, which necessitates strict disposal protocols to prevent ecological contamination.

Table 1: Physicochemical and Hazard Summary
Property / AttributeValue / Description
IUPAC Name N-[4-(benzylsulfamoyl)phenyl]acetamide
CAS Number 289061-13-8[1]
PubChem CID 668311[2]
Molecular Formula C15H16N2O3S[2]
Molecular Weight 304.4 g/mol [2]
Primary Solvent Dimethyl Sulfoxide (DMSO)
GHS Classification Warning. Acute Tox. 4 (Oral); Eye Irrit. 2[2]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[2]

Hazard Assessment and Exposure Controls

The primary risks associated with handling N-[4-(benzylsulfamoyl)phenyl]acetamide are oral ingestion and ocular irritation. Furthermore, when dissolved in Dimethyl Sulfoxide (DMSO), the dermal permeability of the compound is exponentially increased. DMSO acts as a powerful carrier solvent, capable of transporting dissolved solutes directly through the epidermal barrier and into the bloodstream.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Snug-fitting chemical safety goggles to prevent ocular exposure to airborne particulates or liquid splashes.

  • Hand Protection: Double-gloving with nitrile gloves is recommended when handling DMSO solutions. Causality: DMSO can rapidly degrade latex and thin nitrile; double-gloving provides a critical window to remove the outer glove if a splash occurs.

  • Respiratory Protection: All powder weighing and stock preparation must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of micro-particulates.

Protocol: Preparation of in vitro Stock Solutions

To maintain experimental reproducibility, stock solutions must be prepared using anhydrous solvents. DMSO is highly hygroscopic; the absorption of atmospheric moisture will drastically reduce the solubility of lipophilic sulfonamides, leading to microscopic precipitation that invalidates assay results[3].

Step-by-Step Methodology (Preparation of a 10 mM Stock):

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Validation: This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis or concentration inaccuracies.

  • Weighing: Tare a sterile, static-free microcentrifuge tube on an analytical balance. Carefully weigh out exactly 3.04 mg of N-[4-(benzylsulfamoyl)phenyl]acetamide.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the tube to achieve a 10 mM concentration.

  • Homogenization: Cap the tube tightly and vortex for 60 seconds. If the solution is not optically clear, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Validation: Hold the tube against a light source; the absence of light scattering (Tyndall effect) confirms complete dissolution.

  • Aliquot and Storage: Divide the stock into 50 µL single-use aliquots in amber cryovials to prevent photolytic degradation. Store at -80°C[4]. Avoid repeated freeze-thaw cycles, which degrade the sulfonamide bond.

  • Assay Application: When diluting into aqueous cell culture media, ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity from confounding your biological data[4].

Protocol: Spill Management and Decontamination

A spill involving a DMSO-solvated sulfonamide presents both a chemical and a slip hazard.

  • Containment: Immediately isolate the area. Do not use water, as mixing water with large amounts of DMSO generates an exothermic reaction[5].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Causality: Paper towels should be avoided for large organic spills due to flammability risks and poor containment of the carrier solvent.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wipe the affected surface with 70% ethanol or a mild detergent solution to remove any residual compound, followed by a final wipe with distilled water.

Protocol: Waste Segregation and Disposal

Sulfonamides contain sulfur and nitrogen heteroatoms. Improper disposal down the drain can lead to the contamination of local waterways, as these compounds are often resistant to standard municipal wastewater treatment and can act as environmental pollutants[7].

  • Liquid Waste: Collect all expired stock solutions, serial dilutions, and assay plate washings in a designated High-Density Polyethylene (HDPE) container labeled "Halogen-Free Organic Waste - Contains DMSO and Sulfonamides."

  • Solid Waste: Dispose of all contaminated pipette tips, microcentrifuge tubes, and PPE in a rigid, puncture-resistant chemical waste bin.

  • Final Destruction: Transfer all segregated waste to your institution's Environmental Health and Safety (EHS) department. The only acceptable method for the complete destruction of sulfonamide derivatives is high-temperature incineration equipped with flue-gas scrubbers[8]. Causality: Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the stable sulfonamide core, while scrubbers capture the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) to prevent atmospheric pollution[8].

Process Visualization

G Weighing Solid Compound Weighing (Fume Hood) Dissolution Dissolution in Anhydrous DMSO Weighing->Dissolution Add Solvent Spill Spill Event Weighing->Spill SolidWaste Solid Waste (Contaminated PPE/Tubes) Weighing->SolidWaste Empty Vials Stock 10 mM Stock Solution (Store at -20°C / -80°C) Dissolution->Stock Vortex/Sonicate Dissolution->Spill Assay In Vitro Assay (Final DMSO < 0.1%) Stock->Assay Serial Dilution LiquidWaste Liquid Waste (Halogen-Free Organic) Stock->LiquidWaste Expired/Excess Assay->LiquidWaste Assay Plates Decon Decontamination (Inert Absorbent) Spill->Decon Decon->SolidWaste Incineration Licensed High-Temp Incineration SolidWaste->Incineration LiquidWaste->Incineration

Lifecycle workflow of N-[4-(benzylsulfamoyl)phenyl]acetamide from preparation to safe disposal.

References

  • N-[4-(benzylsulfamoyl)phenyl]acetamide | C15H16N2O3S | CID 668311 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • How to make a stock solution of a substance in DMSO. Quora. Available at:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). Available at:[Link]

  • Compound Handling Instructions. MedChemExpress (MCE). Available at:[Link]

  • Agricultural and Veterinary Chemicals (Control of Use) Order 1996. Food and Agriculture Organization (FAO). Available at:[Link]

Sources

Method

Application Note: Synthesis, Antioxidant Profiling, and QSAR Evaluation of N-[4-(benzylsulfamoyl)phenyl]acetamide

Target Audience: Medicinal Chemists, Assay Development Scientists, and Drug Discovery Professionals. Executive Summary & Scientific Rationale Sulfonamides (–SO₂NH–) represent a highly privileged pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Development Scientists, and Drug Discovery Professionals.

Executive Summary & Scientific Rationale

Sulfonamides (–SO₂NH–) represent a highly privileged pharmacophore in medicinal chemistry. While historically celebrated for their antimicrobial and carbonic anhydrase inhibitory properties, recent structure-activity relationship (SAR) studies have unveiled their potent antioxidant capabilities, specifically as radical scavengers and superoxide dismutase (SOD) mimics[1].

N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS: 289061-13-8), also known as 4-acetamido-N-benzylbenzenesulfonamide, serves as a critical baseline scaffold in these studies[2]. By modifying the N-substituent on the sulfonamide group, researchers can fine-tune the electron density and steric profile of the molecule, directly impacting its ability to neutralize reactive oxygen species (ROS)[1]. This application note provides field-proven, self-validating protocols for the synthesis of this compound, coupled with in vitro antioxidant screening workflows and Quantitative Structure-Activity Relationship (QSAR) modeling insights based on the seminal research by Worachartcheewan et al.[3].

Chemical Synthesis Protocol

Objective: High-yield synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide via nucleophilic acyl substitution.

Reagents and Materials
  • Precursor: 4-Acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride)

  • Amine: Benzylamine (1.0 equivalent)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 equivalents)

  • Solvent: Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Equipment: Round-bottom flask, ice bath, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology & Causality
  • Preparation of the Amine Solution: Dissolve benzylamine and the selected base (e.g., K₂CO₃) in the anhydrous solvent.

    • Causality: The base is strictly required to neutralize the HCl byproduct generated during sulfonylation. Without it, the unreacted benzylamine would become protonated, halting the reaction.

  • Temperature Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.

    • Causality: Sulfonyl chlorides are highly reactive and prone to hydrolysis if trace moisture is present. Cooling the system minimizes exothermic degradation and prevents the formation of unwanted bis-sulfonamide byproducts.

  • Addition of Precursor: Slowly add 4-acetamidobenzenesulfonyl chloride portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progression via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Quenching and Extraction: Once the precursor is consumed, quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine (to remove residual water and salts) and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via recrystallization (from ethanol) or silica gel column chromatography to yield pure N-[4-(benzylsulfamoyl)phenyl]acetamide[4].

In Vitro Antioxidant Screening Protocols

To validate the antioxidant efficacy of the synthesized sulfonamide, two orthogonal assays are employed. These protocols are designed to be self-validating by incorporating necessary blanks and positive controls (e.g., Ascorbic Acid or Trolox).

DPPH Radical Scavenging Assay (RSA)

This assay measures the Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) capability of the compound.

  • Reagent Prep: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in absolute methanol. Crucial: DPPH is highly light-sensitive; wrap the flask in aluminum foil[5].

  • Sample Prep: Dissolve N-[4-(benzylsulfamoyl)phenyl]acetamide in methanol to a final test concentration of 300 µg/mL.

  • Incubation: Mix 1 mL of the sample solution with 1 mL of the DPPH solution. Vortex thoroughly and incubate in total darkness at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Validation & Calculation: Calculate % RSA using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] × 100. A decrease in absorbance indicates successful radical scavenging[1].

Superoxide Dismutase (SOD) Mimicry Assay

This assay evaluates the compound's ability to scavenge superoxide anions (O₂•⁻) generated via the photoreduction of riboflavin, thereby preventing the reduction of Nitroblue Tetrazolium (NBT) into a blue formazan dye[1].

SOD_Assay Light Light + Riboflavin (Photoreduction) O2 Oxygen (O2) Light->O2 Catalyzes Superoxide Superoxide Radical (O2•-) O2->Superoxide Reduction NBT Nitroblue Tetrazolium (NBT) Superoxide->NBT Reduces Formazan Blue Formazan Dye (Absorbance at 560 nm) NBT->Formazan Color Formation Inhibitor Acetamidosulfonamide (SOD Mimic) Inhibitor->Superoxide Scavenges (Inhibits)

Caption: Mechanism of the SOD assay and the inhibitory role of acetamidosulfonamide derivatives.

Protocol Steps:

  • Reaction Mixture: In a clear 96-well plate or cuvette, combine 50 mM phosphate buffer (pH 7.4), 13 mM methionine, 75 µM NBT, and 2 µM riboflavin.

  • Compound Addition: Add the test compound (300 µg/mL).

  • Photoreduction: Illuminate the mixture with a 20W fluorescent lamp for exactly 15 minutes. Causality: Strict timing is required because over-exposure will saturate the NBT reduction, masking any inhibitory effect of the test compound.

  • Quantification: Measure absorbance at 560 nm. Calculate % SOD activity identically to the RSA formula[1].

Quantitative Data & QSAR Analysis

When evaluating N-[4-(benzylsulfamoyl)phenyl]acetamide (Compound 1) alongside its structural analogs, distinct Structure-Activity Relationships emerge. Multiple Linear Regression (MLR) models constructed from these assays demonstrate that the nature of the R-group on the sulfonamide nitrogen dictates antioxidant efficacy[1].

Comparative Antioxidant Activity
Compound IDR-Group on Sulfonamide Nitrogen% RSA (DPPH) at 300 µg/mL% SOD Activity at 300 µg/mLStructural Insight
1 (Baseline) Benzyl (-CH₂-Phenyl)0.42%~25.0 - 30.0%Baseline aromatic substitution; limited electron donation restricts radical stabilization[6].
15 (Optimized) Ethyl-2-pyridyl (-CH₂CH₂-2-Pyridyl)4.62%38.54%The ethylene linker combined with the pyridine ring enhances electron donation, significantly boosting SOD mimicry[1].
QSAR Modeling Workflow

The QSAR models generated for these derivatives displayed high correlation coefficients ( QLOO−CV2​=0.9708 for RSA and 0.8753 for SOD), proving that rational design can predict the efficacy of new sulfonamides[3]. The workflow below illustrates the integration of wet-lab synthesis with dry-lab computational modeling.

Workflow Synth Chemical Synthesis (Sulfonylation) Purify Purification & Characterization Synth->Purify Crude Product Assay In Vitro Antioxidant Screening (DPPH / SOD) Purify->Assay Pure Compound 1 QSAR QSAR Modeling (MLR Analysis) Assay->QSAR %RSA & %SOD Data Design Rational Design of Novel Antioxidants QSAR->Design Structural Descriptors

Caption: Integrated workflow from the synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide to QSAR-driven drug design.

References

  • PubChem Compound Summary for CID 668311, N-[4-(benzylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information (NIH).
  • Worachartcheewan, A., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379.
  • Worachartcheewan, A., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. National Institutes of Health (NIH).
  • Worachartcheewan, A., et al. (2022). Antioxidant activities (RSA and SOD) of sulfonamide derivatives. ResearchGate.
  • Worachartcheewan, A., et al. (2022). Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. D-NB Info.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for N-[4-(benzylsulfamoyl)phenyl]acetamide experiments.

Welcome to the technical support center for N-[4-(benzylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[4-(benzylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-[4-(benzylsulfamoyl)phenyl]acetamide? A1: Pure N-[4-(benzylsulfamoyl)phenyl]acetamide should be a white or colorless crystalline solid.[1] Its reported melting point is in the range of 150-152 °C.[2] A significantly lower or broader melting range typically indicates the presence of impurities.

Q2: What are the key starting materials for the synthesis? A2: The most common synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine.[1][2]

Q3: What safety precautions should be taken when working with the precursors? A3: 4-acetamidobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[3] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, preferably in a fume hood. Benzylamine is a corrosive liquid and should be handled with similar precautions.

Q4: What are the characteristic signals to look for in an ¹H NMR spectrum for product confirmation? A4: You should expect to see a singlet for the acetamide methyl protons (CH₃CO) around δ 2.0-2.1 ppm, signals for the aromatic protons of both benzene rings, and signals for the benzylic methylene protons (CH₂Ph).[2][4] The NH protons will appear as singlets or broad signals that can be confirmed by D₂O exchange.

Q5: Which solvents are suitable for recrystallizing the crude product? A5: Alcohols, particularly methanol or ethanol, often mixed with water, are effective for recrystallizing sulfonamides.[1][5] A publication detailing the synthesis of the title compound specifies crystallization from methanol to yield colorless crystals.[1][6]

Synthesis & Purification Troubleshooting

This section addresses common issues encountered during the synthesis and purification of N-[4-(benzylsulfamoyl)phenyl]acetamide.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue stemming from several potential causes. Our troubleshooting workflow can help diagnose the root cause.

low_yield_troubleshooting start Low or No Yield cause1 Incomplete Reaction? start->cause1 Check Progress cause2 Starting Material Degradation? start->cause2 Check Reagents cause3 Product Loss During Work-up? start->cause3 Review Procedure sol1 Verify reaction completion via TLC. Extend reaction time or gently heat. Check reagent stoichiometry. cause1->sol1 Solution sol2 Use fresh 4-acetamidobenzenesulfonyl chloride. Ensure anhydrous reaction conditions. Run under inert (N₂ or Ar) atmosphere. cause2->sol2 Solution sol3 Ensure complete precipitation before filtration. Avoid excessive washing of the product. Minimize transfers between glassware. cause3->sol3 Solution

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Incomplete Reaction: The reaction between an amine and a sulfonyl chloride is generally efficient.[7] However, if the reaction stalls, monitoring by Thin Layer Chromatography (TLC) is crucial.[3] Compare the reaction mixture spot to spots of your starting materials. If starting material is still present after the recommended time, consider extending the reaction duration.

  • Starting Material Degradation: The key electrophile, 4-acetamidobenzenesulfonyl chloride, is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive 4-acetamidobenzenesulfonic acid.[3] It is imperative to use anhydrous solvents and, if possible, conduct the reaction under an inert atmosphere like nitrogen or argon to prevent this side reaction.[3]

  • Product Loss During Work-up: The product precipitates from the aqueous reaction mixture.[1] Ensure the mixture is sufficiently cooled (e.g., in an ice bath) to maximize precipitation before filtration. Washing the collected solid with copious amounts of solvent can lead to significant product loss if the product has some solubility in the wash solvent. Use minimal amounts of ice-cold solvent for washing.

Problem 2: Product is Impure (Oily, Discolored, or Multiple Spots on TLC)

Impurities can complicate purification and affect downstream applications. The most common issues are residual starting materials or the formation of an "oil" instead of crystals during purification.

A. "Oiling Out" During Recrystallization

This phenomenon occurs when the dissolved solid separates from the cooling solution as a liquid layer instead of forming crystals.[5] This is often due to a high concentration of impurities or because the melting point of the solid is lower than the boiling point of the solvent.[5]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent (10-20% more volume) to lower the saturation point. Allow it to cool more slowly.[5]

  • Change Solvent System: The solvent may be too nonpolar. For sulfonamides, alcohol-water mixtures are often effective.[5] If you are using pure methanol, try a 9:1 or 4:1 methanol-water mixture.

  • Induce Crystallization: Scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[5]

B. Colored Impurities

A pink, yellow, or brown hue in the final product often indicates trace impurities, which may arise from the oxidation of the benzylamine starting material.

Solution: Activated Charcoal Treatment

  • Dissolve the crude product in a minimal amount of a suitable hot recrystallization solvent (e.g., methanol).

  • Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.[8][9]

  • Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly with pre-heated glassware to prevent the product from crystallizing prematurely in the funnel.[9]

  • Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.

Standard Experimental Protocols

Protocol 1: Synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide

This protocol is adapted from established literature procedures.[1][2][6]

synthesis_workflow reagents 1. Reagents - 4-acetamidobenzenesulfonyl chloride - Benzylamine - 3% Na₂CO₃ solution - Distilled water reaction 2. Reaction - Suspend sulfonyl chloride in water. - Add benzylamine. - Stir at RT, maintaining pH 8 with Na₂CO₃. reagents->reaction monitor 3. Monitoring - Monitor reaction progress by TLC. reaction->monitor workup 4. Work-up - Filter the precipitate upon completion. - Wash with cold water. - Dry the crude product. monitor->workup purify 5. Purification - Recrystallize from methanol. workup->purify

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • In a flask, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) to distilled water.

  • To this stirring suspension, add benzylamine (1.0 eq).

  • Stir the reaction mixture vigorously at room temperature. Maintain the pH of the mixture at approximately 8 by the dropwise addition of a 3% sodium carbonate solution.[1][6] The base neutralizes the HCl byproduct of the reaction.[7]

  • Monitor the reaction's progress using TLC until the starting materials are consumed.

  • Once the reaction is complete, collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold distilled water and allow it to air dry.

  • Purify the crude solid by recrystallization from methanol to obtain colorless crystals.[1][6]

Protocol 2: Characterization

Accurate characterization is essential to confirm the structure and purity of the final product.

Technique Parameter Expected Result Source
Melting Point Range150-152 °C[2]
¹H NMR (DMSO-d₆)Chemical Shifts (δ)Signals for acetamido (CH₃), aromatic (Ar-H), benzylic (CH₂), and amine (NH) protons.[2][4]
¹³C NMR (DMSO-d₆)Chemical Shifts (δ)Signals for carbonyl (C=O), aromatic carbons, benzylic carbon, and methyl carbon.[4]
Mass Spec (TOF-MS) m/zCalculated for C₁₅H₁₆N₂O₃S. The exact mass will depend on the adduct (e.g., [M+H]⁺, [M+Na]⁺).[4]
FT-IR (UATR)Wavenumbers (cm⁻¹)Peaks corresponding to N-H, C=O (amide), S=O (sulfonamide), and aromatic C-H stretches.[2]

Table 1: Summary of expected characterization data.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene - Benchchem.
  • troubleshooting low yields in Friedel-Crafts acylation of naphthalene - Benchchem.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. Available at: [Link]

  • N-[4-(Benzylsulfamoyl)phenyl]acetamide - PMC. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide - Benchchem.
  • Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • (PDF) Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors - ResearchGate. Available at: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents.
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.
  • CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents.
  • Spectral Assignments and Reference Data - CONICET. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Phenylacetamide - Organic Syntheses Procedure. Available at: [Link]

  • N-[4-(benzylsulfamoyl)phenyl]acetamide (C15H16N2O3S) - PubChemLite. Available at: [Link]

  • MassBank. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. Available at: [Link]

  • Synthesis of sulfonamides using sulfonyl chloride and a base. - ResearchGate. Available at: [Link]

  • Why can't this reaction continue? : r/chemhelp - Reddit. Available at: [Link]

  • (PDF) N-[4-(Benzylsulfamoyl)phenyl]acetamide - ResearchGate. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Available at: [Link]

  • N-[4-(benzylsulfamoyl)phenyl]acetamide | C15H16N2O3S | CID 668311 - PubChem. Available at: [Link]

  • N 2 Chloro 4 4 2 methyl 1 3 thiazol 4 yl anilino sulfonyl phenyl acetamide - mzCloud. Available at: [Link]

  • Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide - Benchchem.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Phenylacetamide Derivatives

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate common challenges, troubleshoot effectively, and optimize your synthetic routes.

This resource is structured to address problems directly and efficiently. We will explore the causality behind common pitfalls and provide robust, self-validating solutions to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: Common Synthesis Pitfalls

The synthesis of N-phenylacetamides, most commonly via the acetylation of anilines, is a cornerstone reaction in organic chemistry.[1] However, its apparent simplicity can be deceptive. The following table outlines common issues, their probable causes, and validated solutions to get your synthesis back on track.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[2] 2. Hydrolysis of Acetylating Agent: Presence of moisture in reagents or glassware hydrolyzes acetic anhydride or acetyl chloride, rendering it ineffective.[3][4] 3. Poor Reagent Quality: Degradation of aniline (oxidation) or acetylating agent.[3] 4. Suboptimal Stoichiometry: Insufficient acetylating agent to drive the reaction to completion.[2]1. Optimize Conditions: Increase reaction time or temperature. A boiling water bath can provide stable, controlled heating.[2][5] Monitor reaction progress diligently using Thin Layer Chromatography (TLC).[3][6] 2. Ensure Anhydrous Conditions: Use oven-dried glassware. Employ fresh, unopened, or freshly distilled reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][7] 3. Purify Starting Materials: Aniline can be distilled prior to use to remove colored oxidation products.[3] Use a fresh bottle of the acetylating agent. 4. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to ensure complete conversion of the aniline.[2]
Presence of Unreacted Aniline in Product 1. Incomplete Acetylation: As described above, the reaction has not gone to completion.[3] 2. Inefficient Mixing: For heterogeneous reactions, poor stirring can lead to localized areas of unreacted starting material.1. Drive the Reaction: Extend the reaction time or consider a modest increase in temperature.[2] Confirm the absence of aniline by TLC before proceeding to workup. 2. Purification during Workup: Unreacted aniline can often be removed by washing the crude product with dilute acid (e.g., 1M HCl) during the workup phase. The aniline will form a water-soluble ammonium salt, while the N-phenylacetamide product remains in the organic layer.[5] 3. Recrystallization: A carefully chosen recrystallization solvent can effectively separate the more polar aniline from the less polar acetamide product.[3]
Formation of Di-acylated Byproduct 1. Overly Forcing Conditions: Use of a large excess of acetylating agent, high temperatures, or prolonged reaction times can lead to a second acetylation on the nitrogen atom.[2][7] 2. Highly Reactive System: Use of a more reactive acetylating agent like acetyl chloride can sometimes favor di-acetylation, especially with electron-rich anilines.1. Control Stoichiometry: Use a molar ratio of aniline to acetylating agent closer to 1:1 or a very slight excess of the acetylating agent.[7] 2. Moderate Conditions: Add the acetylating agent dropwise at a lower temperature to control the exothermic reaction.[7][8] Avoid unnecessarily long reaction times once the starting material is consumed (as per TLC). 3. Purification: Column chromatography is highly effective for separating the desired mono-acetylated product from the di-acetylated byproduct.[3][7]
Discolored Product (Yellow, Red, or Brown) 1. Oxidized Aniline: The primary cause is often the use of aged aniline, which oxidizes in air to form colored impurities.[3] 2. Charring/Degradation: Overheating the reaction mixture can cause decomposition of organic materials.[2]1. Purify Aniline: Distill the aniline starting material immediately before use.[3] Store aniline under an inert atmosphere and protected from light. 2. Controlled Heating: Use a water bath or oil bath for uniform heating and to avoid localized "hot spots" that can occur with direct heating on a hot plate.[2][5] 3. Decolorize During Purification: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[2][9]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of unreacted starting material or acetic acid (from hydrolysis of acetic anhydride) can act as a eutectic impurity, lowering the melting point and inhibiting crystallization.[3] 2. Improper Solvent Choice: The chosen recrystallization solvent may be too good a solvent for the product.[10]1. Thorough Workup: Ensure the crude product is washed thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any residual acetic acid. Follow with a water wash to remove salts.[3][6] 2. Drying: Ensure the product is completely dry before attempting recrystallization. Residual solvent can interfere with crystal lattice formation. 3. Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod. If available, add a single seed crystal of the pure product.[3] 4. Optimize Recrystallization: If the product "oils out," reheat the solution, add more of the poor solvent (if using a binary system) or try a different solvent system altogether. The ideal solvent dissolves the product when hot but sparingly when cold.[10][11]
Visualizing the Troubleshooting Workflow

A systematic approach is critical for efficient troubleshooting. The following workflow diagram illustrates a logical sequence of steps from problem identification to resolution.

Troubleshooting_Workflow Troubleshooting Workflow for N-Phenylacetamide Synthesis Start Problem Identified (e.g., Low Yield, Impure Product) Analyze Analyze Data (TLC, NMR, Appearance) Start->Analyze Hypothesize Formulate Hypothesis (e.g., 'Moisture Contamination') Analyze->Hypothesize Consult Consult Troubleshooting Guide (Refer to Table Above) Hypothesize->Consult Implement Implement Solution (e.g., 'Dry Glassware, Use Fresh Reagent') Consult->Implement Rerun Re-run Experiment (Under Corrected Conditions) Implement->Rerun Verify Verify Outcome (Analyze New Product) Rerun->Verify Success Problem Solved Verify->Success Successful Reassess Re-assess Hypothesis Verify->Reassess Unsuccessful End End Success->End Reassess->Hypothesize

Caption: A logical workflow for diagnosing and solving synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for these side reactions?

A: The synthesis of N-phenylacetamide is a classic nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[1][12] This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product.

Pitfalls arise from competing reactions:

  • Hydrolysis: Water can also act as a nucleophile and attack the acetylating agent, converting it to acetic acid.[13][14] This is often faster than the desired reaction, especially if significant moisture is present.

  • Di-acetylation: The newly formed N-phenylacetamide product still has a lone pair on the nitrogen. Although this lone pair is less available due to resonance with the carbonyl group, it can still act as a nucleophile under forcing conditions (high heat, excess acetylating agent) and react a second time.[3][2]

Visualizing the Reaction Mechanism and Pitfalls

Reaction_Mechanism Mechanism of N-Phenylacetamide Synthesis & Common Pitfalls cluster_main Desired Reaction Pathway cluster_side Common Pitfalls Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate AceticAcid Acetic Acid (Byproduct) Ac2O_side Acetic Anhydride Product N-Phenylacetamide (Product) Intermediate->Product Collapse Acetate Acetate (Leaving Group) Intermediate->Acetate Diacetylated Di-acetylated Product Product->Diacetylated Further Acetylation (Forcing Conditions) Water Water (Moisture) Water->AceticAcid Hydrolysis

Caption: The desired reaction pathway and key competing side reactions.

Q2: Should I use acetic anhydride or acetyl chloride as the acetylating agent?

A: The choice depends on your substrate and desired reactivity.

  • Acetic Anhydride is the most common and generally safer choice.[1] It is less reactive than acetyl chloride, which can be an advantage in controlling the reaction rate and preventing side reactions like di-acetylation. The byproduct is acetic acid, which is easily removed with a basic wash.[1]

  • Acetyl Chloride is more reactive and can be useful for acetylating less nucleophilic (electron-poor) anilines. However, its high reactivity can make the reaction difficult to control and more prone to di-acetylation.[5] It also produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires a base or scavenger in the reaction mixture.[5] For most standard syntheses, acetic anhydride is the preferred reagent.

Q3: My reaction seems to fail when I follow a literature procedure that uses sodium acetate. Why?

A: Some procedures, particularly those performed in water, add a base like sodium acetate.[12][15] This can seem counterintuitive. The rationale is that the reaction often starts by adding a strong acid (like HCl) to dissolve the aniline in water by forming the water-soluble anilinium salt (PhNH₃⁺).[12][15] The anilinium ion is not nucleophilic. The subsequent addition of a weak base like sodium acetate is crucial because it neutralizes the strong acid, regenerating a small equilibrium concentration of the free, nucleophilic aniline (PhNH₂) which can then react with the acetic anhydride.[12][15] If the sodium acetate is omitted in this specific type of procedure, no free aniline is available to initiate the reaction.

Q4: What is the best general-purpose solvent for recrystallizing N-phenylacetamide derivatives?

A: A water-ethanol mixture is an excellent and widely used solvent system for the recrystallization of many N-phenylacetamide derivatives.[2][11] The product is typically very soluble in hot ethanol and much less soluble in cold water. The general procedure is to dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and allow the clear solution to cool slowly.[2] This method effectively removes both more polar and less polar impurities, yielding pure, well-formed crystals.[11]

Experimental Protocol: Synthesis of N-Phenylacetamide (Acetanilide) from Aniline

This protocol describes a standard, reliable laboratory procedure for the synthesis of the parent compound, N-phenylacetamide.

Materials & Reagents:

  • Aniline (freshly distilled recommended)

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine aniline (2.0 mL, ~2.2 g) and glacial acetic acid (2.0 mL).[5]

  • Addition of Acetylating Agent: In a fume hood, carefully and slowly add acetic anhydride (2.5 mL) to the mixture while swirling the flask.[11] The reaction is exothermic.[2]

  • Heating: Attach a reflux condenser and heat the reaction mixture in a boiling water bath for approximately 10-15 minutes.[2][5]

  • Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Then, pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-cold water.[5] Stir the mixture vigorously with a glass rod to break up any lumps and induce crystallization.

  • Isolation: Collect the crude white solid by vacuum filtration using a Büchner funnel.[16] Wash the crystals on the filter paper with two portions of cold deionized water (2 x 15 mL) to remove water-soluble impurities like acetic acid.[5][16]

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add approximately 40-50 mL of water and heat the mixture to boiling to dissolve the crystals.[11] If colored impurities are present, remove the beaker from the heat, add a spatula tip of activated charcoal, and bring it back to a boil for one minute. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[2][9]

  • Crystallization and Drying: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2] Collect the pure, flake-like crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air-dry on the filter paper before transferring them to a desiccator.

References

  • Benchchem. (n.d.). Overcoming challenges in the characterization of N-acetyl-N-phenylacetamide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-acetyl-N-phenylacetamide.
  • Benchchem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water.
  • Benchchem. (n.d.). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis.
  • Benchchem. (n.d.). Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC.
  • ECHEMI. (n.d.). Problem in synthesis of acetanilide.
  • Common Organic Chemistry. (n.d.). Acetic Anhydride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.
  • Janssen, H. J., Haydel, C. H., & Greathouse, L. H. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 49(2), 197-199.
  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide.
  • Chemistry of Acid Anhydrides. (2022, September 25). Chemistry LibreTexts.
  • Okanagan College, Department of Chemistry. (n.d.). THE PREPARATION OF ACETANILIDE.
  • Scribd. (2020, August 31). N-Phenylethanamide Synthesis Experiment.
  • Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Chem 216 S11 Notes.
  • VibzzLab. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube.
  • Scribd. (n.d.). Recrystallization of Acetanilide Experiment.
  • Scribd. (n.d.). Synthesis of Acetamides from Aniline.

Sources

Troubleshooting

Identifying and minimizing off-target effects of N-[4-(benzylsulfamoyl)phenyl]acetamide.

A Guide to Identifying and Minimizing Off-Target Effects Welcome to the technical support center for N-[4-(benzylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Minimizing Off-Target Effects

Welcome to the technical support center for N-[4-(benzylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the complexities of its use in experimental systems. As a Senior Application Scientist, my goal is to equip you with the rationale and methodologies needed to ensure the data you generate is robust, specific, and correctly attributed to the compound's intended mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is N-[4-(benzylsulfamoyl)phenyl]acetamide and what are its likely on-target and off-target activities?

N-[4-(benzylsulfamoyl)phenyl]acetamide belongs to the sulfonamide class of compounds. While specific data for this exact molecule is not widely published in high-impact journals, its chemical structure provides critical clues to its potential biological activities. The sulfonamide group is a well-known pharmacophore found in a wide range of therapeutic agents, including carbonic anhydrase inhibitors, diuretics, and kinase inhibitors.

  • Potential On-Targets: The presence of the benzylsulfamoylphenyl group suggests a potential for binding to the ATP-binding pocket of protein kinases. Many kinase inhibitors utilize a similar scaffold to achieve their inhibitory action. The acetamide group may also contribute to hydrogen bonding interactions within a target protein.

  • Predicted Off-Targets: Due to the promiscuous nature of the sulfonamide moiety, off-target effects are a significant consideration. Potential off-targets could include:

    • Carbonic Anhydrases: The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes.

    • Other Kinases: Even if a primary kinase target is identified, the compound may bind to other kinases with structurally similar ATP-binding pockets.

    • Cyclooxygenases (COX): Some sulfonamide-containing compounds are known to inhibit COX enzymes, which are involved in inflammation.

It is crucial to experimentally validate both the intended target and potential off-targets in your specific model system.

Troubleshooting Guide: Experimental Workflows

This section provides a structured approach to identifying and mitigating off-target effects. The overall workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Off_Target_Workflow cluster_discovery Phase 1: Discovery & Profiling cluster_validation Phase 2: Target Validation in Cells cluster_mitigation Phase 3: Mitigation & Confirmation in_silico In Silico Prediction (e.g., SwissTargetPrediction) biochem Broad Biochemical Screen (e.g., Kinase Panel) in_silico->biochem Guide Panel Selection cetsa Target Engagement Assay (e.g., CETSA) biochem->cetsa Validate Hits proteomics Unbiased Proteomics (e.g., Chemoproteomics) biochem->proteomics Identify Novel Targets pheno Phenotypic Screening (Multiple Cell Lines) pheno->biochem Prioritize Hits dose_response Dose-Response Analysis cetsa->dose_response Confirm Engagement proteomics->cetsa Validate Novel Targets struct_control Use Structurally Distinct Inhibitor Control dose_response->struct_control Compare Phenotypes genetic_val Genetic Validation (e.g., CRISPR/siRNA) struct_control->genetic_val Confirm On-Target Phenotype

Caption: A workflow for identifying and validating off-target effects.

Q2: My cells are showing an unexpected phenotype. How can I determine if it's an off-target effect?

This is a common and critical question. An unexpected phenotype could arise from a potent off-target activity or a previously unknown function of the intended target. A multi-pronged approach is necessary to dissect the observation.

Step 1: Confirm Target Engagement

First, you must confirm that N-[4-(benzylsulfamoyl)phenyl]acetamide is engaging its intended target in your cellular model at the concentrations where you observe the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stability of proteins, which typically increases upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat your cells with N-[4-(benzylsulfamoyl)phenyl]acetamide at your working concentration and a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating Gradient: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction and analyze the abundance of your target protein by Western Blot or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.

Step 2: Perform a Dose-Response Analysis

Correlate the concentration at which the compound engages the target (from CETSA) with the concentration that produces the phenotype. If the phenotype only appears at concentrations significantly higher than those required for target engagement, it is likely an off-target effect.

Step 3: Use Controls to Dissociate On- and Off-Target Effects

  • Structurally Unrelated Inhibitor: Use another inhibitor of the same target that is structurally different from N-[4-(benzylsulfamoyl)phenyl]acetamide. If this second inhibitor reproduces the phenotype, it is more likely to be an on-target effect.

  • Inactive Structural Analog: If available, use a close structural analog of N-[4-(benzylsulfamoyl)phenyl]acetamide that is known to be inactive against the primary target. If this inactive analog still produces the phenotype, it is a strong indicator of an off-target effect.

  • Genetic Validation: The gold standard for confirming an on-target effect is to use genetic methods. Use siRNA or CRISPR/Cas9 to knock down or knock out the target protein. If the resulting phenotype mimics the effect of the compound, it validates the effect as on-target.

Validation_Logic cluster_controls Experimental Controls cluster_outcomes Phenotype Reproduced? phenotype Observed Phenotype drug_A N-[4-(benzylsulfamoyl)phenyl]acetamide phenotype->drug_A Caused by? on_target On-Target drug_A->on_target On-Target Effect off_target Off-Target drug_A->off_target Off-Target Effect drug_B Structurally Distinct Inhibitor (Same Target) reproduced_B Yes drug_B->reproduced_B not_reproduced_B No drug_B->not_reproduced_B genetic_KO Genetic Knockout/Knockdown (of Target) reproduced_KO Yes genetic_KO->reproduced_KO not_reproduced_KO No genetic_KO->not_reproduced_KO reproduced_B->on_target Supports not_reproduced_B->off_target Suggests reproduced_KO->on_target Supports not_reproduced_KO->off_target Suggests

Caption: Logic diagram for validating on-target vs. off-target phenotypes.

Q3: How can I proactively identify potential off-targets before starting extensive experiments?

A proactive approach can save significant time and resources. Combining computational prediction with broad-spectrum biochemical screening is a powerful strategy.

1. In Silico Profiling: Use web-based tools like SwissTargetPrediction to predict potential targets based on chemical similarity to known ligands. This can provide a preliminary list of protein classes to be aware of, such as kinases, metalloproteinases, or GPCRs.

2. Broad-Spectrum Biochemical Screening: The most direct way to identify off-targets is to screen the compound against a large panel of purified enzymes or receptors. For a potential kinase inhibitor, a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo®) is invaluable.

Example Data: Hypothetical Kinase Screen

Below is a sample data table from a screen of N-[4-(benzylsulfamoyl)phenyl]acetamide at a concentration of 1 µM.

Kinase TargetFamily% Inhibition at 1 µM
Target X TK 95%
SRCTK85%
ABL1TK78%
LCKTK72%
FYNTK68%
FLT3RTK45%
c-METRTK30%
CDK2CMGC15%
GSK3BCMGC10%
PKAAGC<5%

Interpretation:

  • High-Confidence Off-Targets: SRC, ABL1, LCK, and FYN are strongly inhibited and should be considered significant off-targets. Their cellular roles must be considered when interpreting phenotypic data.

  • Moderate-Confidence Off-Targets: FLT3 and c-MET show moderate inhibition. These may become relevant at higher compound concentrations.

  • Low-Confidence/No Effect: CDKs, GSK3B, and PKA are unlikely to be physiologically relevant off-targets.

This data allows you to choose cell lines for your experiments more strategically. For example, to study the on-target effect of "Target X," you would ideally choose a cell line where the potent off-targets (like SRC family kinases) are not critical for the phenotype you are measuring.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 333-347. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Optimization

Refining purification methods for N-[4-(benzylsulfamoyl)phenyl]acetamide.

Welcome to the Technical Support Center for the advanced purification of N-[4-(benzylsulfamoyl)phenyl]acetamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of sul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the advanced purification of N-[4-(benzylsulfamoyl)phenyl]acetamide .

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of sulfonamide-containing acetamides. This specific molecule presents a unique purification challenge: it possesses dual hydrogen-bond donating groups (the acetamide NH and sulfonamide NH) alongside strong hydrogen-bond accepting groups (the carbonyl and sulfonyl moieties). This structural complexity makes the compound highly prone to unpredictable intermolecular interactions, leading to common laboratory frustrations such as silica gel streaking, HPLC peak tailing, and crystallization "oiling out."

This guide is engineered to move beyond generic advice. Below, we explore the causality behind these phenomena and provide field-proven, self-validating protocols to ensure high-purity isolation.

Purification Workflow Decision Matrix

PurificationWorkflow A Crude N-[4-(benzylsulfamoyl) phenyl]acetamide B Acid Wash (1M HCl) Remove Benzylamine A->B C Assess Impurity Profile (TLC / LC-MS) B->C D Flash Chromatography (DCM/MeOH Gradient) C->D Major Impurities (Rf diff > 0.1) E Preparative HPLC (End-capped C18) C->E Closely Eluting Impurities F Recrystallization (EtOAc/Heptane) C->F High Purity Crude (Bulk Isolation) G Pure Target Compound (>99% Purity) D->G E->G F->G

Decision matrix for isolating N-[4-(benzylsulfamoyl)phenyl]acetamide based on impurity profiles.

Troubleshooting FAQs

Section 1: Flash Column Chromatography

Q: My crude product streaks heavily on the silica column and co-elutes with unreacted benzylamine. How do I resolve this? A: The root cause of streaking here is twofold. First, the basic benzylamine impurity interacts strongly with the acidic silanol groups on the silica gel. Second, the sulfonamide moiety of your target compound forms persistent hydrogen bonds with the stationary phase.

Solution:

  • Pre-column Acid Wash: Before chromatography, dissolve the crude in ethyl acetate and wash with 1M HCl. This protonates the unreacted benzylamine, moving it into the aqueous phase as a water-soluble hydrochloride salt.

  • Mobile Phase Optimization: Switch from a standard Hexane/Ethyl Acetate gradient to a Dichloromethane (DCM)/Methanol (MeOH) gradient. As noted in1, optimizing the mobile phase polarity is critical; adding a protic solvent like MeOH (up to 10%) actively outcompetes the sulfonamide-silica hydrogen bonding, collapsing the streak into a tight, resolvable band[1].

Section 2: Preparative HPLC

Q: I am using a standard C18 column for Preparative HPLC, but I observe severe peak tailing and retention loss over multiple runs. What is causing this? A: Peak tailing for sulfonamides on traditional alkyl silica columns is driven by secondary interactions between the compound's heteroatoms and residual ionized silanols. Furthermore, if you are using a highly aqueous mobile phase to separate polar impurities, you are likely experiencing "phase dewetting" (or phase collapse). This leads to retention loss and non-reproducible runs, a phenomenon well-documented in 2[2].

Solution: Transition to a polar-embedded or highly end-capped C18 column (e.g., 3). These columns are specifically designed to minimize residual silanol activity and resist phase dewetting in highly aqueous environments[3]. Additionally, buffer your mobile phase with 0.1% formic acid to suppress the ionization of both the sulfonamide and any remaining silanols.

Section 3: Recrystallization

Q: When attempting to recrystallize from ethanol, the compound "oils out" instead of forming crystals. How can I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. Ethanol is likely too good of a solvent at high temperatures and too poor at low temperatures, creating a supersaturated liquid phase rather than a crystalline solid.

Solution: Utilize a binary solvent system with a sharp solubility gradient, such as Ethyl Acetate (solvent) and Heptane (anti-solvent). This combination provides precise thermodynamic control, forcing the compound into a crystalline lattice before it can phase-separate into an oil.

Quantitative Data & Parameter Summary

ParameterFlash ChromatographyPreparative HPLCRecrystallization
Stationary Phase / System Bare Silica Gel (40-63 µm)End-capped C18 (5 µm)Ethyl Acetate / Heptane
Mobile Phase / Solvent DCM : MeOH (95:5 → 90:10 v/v)H₂O (0.1% FA) : AcetonitrileN/A
Sample Loading Dry Loading (1:3 Silica ratio)Liquid Injection (Filtered)Hot Dissolution
Key Challenge Addressed Silanol-induced streakingPhase dewetting & tailing"Oiling out" phenomenon
Typical Yield / Recovery 75 - 85%> 90%60 - 70% (First crop)

Self-Validating Experimental Protocols

Method 1: Dry Loading for Flash Chromatography

Causality: N-[4-(benzylsulfamoyl)phenyl]acetamide has limited solubility in non-polar starting mobile phases (like DCM). Wet loading would require a large injection volume, causing immediate band broadening. Dry loading concentrates the sample into a narrow, highly resolved band.

  • Dissolution: Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., Acetone or THF) in a round-bottom flask.

  • Adsorption: Add bare silica gel to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Validation Checkpoint: Inspect the silica. If it clumps or sticks to the flask walls, residual solvent is present, which will ruin chromatographic resolution. Continue drying until the silica behaves as a fine, free-flowing powder.

  • Loading: Carefully pour the dry powder evenly onto the top of a pre-packed silica column.

  • Protection: Top with a 1 cm layer of clean sea sand to prevent disturbing the sample bed during solvent addition.

Method 2: Preparative HPLC Purification

Causality: Low pH suppresses silanol ionization, ensuring sharp peak shapes for sulfonamides, while an end-capped stationary phase prevents phase collapse.

  • Sample Preparation: Dissolve the crude solid in the initial mobile phase (e.g., 5% Acetonitrile in Water).

    • Validation Checkpoint: Filter the solution through a 0.22 µm PTFE syringe filter. Any resistance indicates particulate matter that will clog the preparative column frit. Dilute further if necessary.

  • Column Equilibration: Flush an end-capped C18 column with 5 column volumes of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile) at the starting gradient (95% A / 5% B).

  • Gradient Execution: Run a shallow linear gradient from 5% B to 60% B over 25 minutes. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect fractions based on threshold UV triggering.

    • Validation Checkpoint: Perform a rapid analytical LC-MS run on the main fraction to confirm the mass (m/z ~305 [M+H]⁺) and ensure >99% purity before pooling and lyophilization.

References

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-[4-(benzylsulfamoyl)phenyl]acetamide Resistance in Cell Cultures

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals diagnose, troubleshoot, and overcome acquired res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals diagnose, troubleshoot, and overcome acquired resistance to N-[4-(benzylsulfamoyl)phenyl]acetamide in continuous in vitro models.

When working with targeted sulfonamide-based small molecules, prolonged exposure frequently leads to a loss of efficacy. This guide bypasses generic advice to focus strictly on the causality behind this resistance—specifically efflux pump upregulation and metabolic reprogramming—providing you with self-validating protocols to restore experimental integrity.

Quantitative Baselines: Identifying the Resistance Phenotype

Before initiating mechanistic troubleshooting, you must quantify the resistance. To study these mechanisms, in vitro cell culture models are often generated using1 to establish stable resistant sublines[1]. The table below summarizes typical IC50 shifts and associated phenotypic markers observed when cells develop resistance to N-[4-(benzylsulfamoyl)phenyl]acetamide.

Cell Line ModelParental IC50 (µM)Resistant IC50 (µM)Resistance Factor (RF)Primary Resistance MarkerPhenotypic Shift
HCT116-WT 2.428.511.8xABCB1 (P-gp) HighDecreased intracellular drug accumulation
MCF7-Hypox 1.815.28.4xHigh ECAR / Low OCRIncreased glycolytic flux (Warburg effect)
A549-Res 3.119.86.3xABCG2 HighEnhanced broad-spectrum efflux capacity
FAQ 1: My cells are no longer responding to N-[4-(benzylsulfamoyl)phenyl]acetamide. How do I determine the mechanism of resistance?

Answer: Resistance to targeted small molecules generally falls into two categories: decreased intracellular drug concentration (efflux) or target bypass (2)[2].

You must first determine if the drug is physically accumulating inside the cell. We recommend starting with an Intracellular Accumulation Assay (e.g., using LC-MS/MS or a fluorescent surrogate). If accumulation is low, suspect ABC transporter overexpression, as ABCB1 and ABCG2 overexpression can mediate resistance by actively pumping the drug out of the cell[3]. If accumulation is normal, the cells have likely rewired their metabolic pathways to bypass the drug's inhibitory effects.

TroubleshootingWorkflow Start Observe IC50 Shift Assay Run Intracellular Accumulation Assay Start->Assay Low Low Accumulation Assay->Low Normal Normal Accumulation Assay->Normal EffluxTest ABCB1 Inhibition (e.g., Verapamil) Low->EffluxTest Suspect Efflux MetabTest Seahorse XF Metabolic Profiling Normal->MetabTest Suspect Bypass Resensitize1 Co-treatment Strategy Effective EffluxTest->Resensitize1 Validation Resensitize2 Target Alternative Pathways MetabTest->Resensitize2 Validation

Fig 1: Step-by-step troubleshooting workflow for diagnosing and mitigating acquired resistance.

FAQ 2: I suspect my cells are pumping the drug out. How do I validate ABCB1-mediated efflux?

Answer: Sulfonamide derivatives are highly susceptible to becoming substrates for ATP-binding cassette (ABC) transporters due to their structural properties. Mechanistically, resistance often arises through the4 (P-glycoprotein), which hydrolyzes ATP to pump the drug against its concentration gradient[4].

To prove this causality, you must use a self-validating assay that incorporates a known ABCB1 inhibitor (e.g., Verapamil or Elacridar). If the inhibitor restores the IC50 to parental levels, ABCB1 is the confirmed culprit.

Protocol 1: Self-Validating ABCB1 Efflux Assay

Causality Focus: This protocol isolates efflux as the single variable. By running the inhibitor control alongside the vehicle, you create an internal validation system. If the inhibitor fails to shift the IC50, you can confidently rule out ABCB1 and immediately pivot to metabolic profiling.

  • Cell Seeding: Plate parental and resistant cells at 1×10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-treat cells with 5 µM Verapamil (or vehicle DMSO) for 2 hours. Why? This establishes a baseline for efflux inhibition without causing generalized cellular toxicity.

  • Drug Exposure: Add N-[4-(benzylsulfamoyl)phenyl]acetamide in a serial dilution (0.1 µM to 50 µM). Incubate for 48 hours.

  • Viability Readout: Assess viability using a standard resazurin-based assay or CCK-8.

  • Data Interpretation: Calculate the Resistance Factor (RF = IC50_resistant / IC50_parental). If the RF drops significantly only in the Verapamil-treated group, ABCB1-mediated efflux is confirmed.

ResistancePathway Drug N-[4-(benzylsulfamoyl) phenyl]acetamide Target Primary Target (Intracellular) Drug->Target Inhibits Efflux ABCB1 / P-gp Efflux Pump Drug->Efflux Substrate Efflux Metabolism Metabolic Reprogramming (Glycolysis Shift) Target->Metabolism Bypass Mechanism Survival Cell Survival (Resistance Phenotype) Efflux->Survival Low Intracellular Drug Metabolism->Survival Energy Adaptation

Fig 2: Mechanisms of N-[4-(benzylsulfamoyl)phenyl]acetamide resistance via efflux and metabolism.

FAQ 3: Intracellular accumulation is normal, but the cells are still resistant. What is happening?

Answer: If the drug is reaching its target but failing to induce cytotoxicity, the cells have likely undergone metabolic reprogramming. Tumor cells exhibit high plasticity;5[5]. When a specific metabolic node is inhibited by N-[4-(benzylsulfamoyl)phenyl]acetamide, cells shift their reliance to alternative pathways (such as upregulating glycolysis or altering lipid metabolism) to ensure survival despite complete target saturation.

Protocol 2: Validating Metabolic Reprogramming (Seahorse XF Profiling)

Causality Focus: This assay measures real-time bioenergetics. A shift toward a high Extracellular Acidification Rate (ECAR) indicates a reliance on glycolysis, bypassing oxidative or sulfonamide-sensitive metabolic nodes.

  • Preparation: Plate 2×10⁴ cells/well in a Seahorse XF96 microplate. Allow 24 hours for adherence.

  • Starvation/Equilibration: Wash and incubate cells in unbuffered XF base medium (pH 7.4) for 1 hour in a non-CO₂ incubator. Why? This removes ambient bicarbonate buffering, which would otherwise mask the metabolic acid production you are trying to measure.

  • Acute Injection: Inject 10 µM N-[4-(benzylsulfamoyl)phenyl]acetamide via Port A. Monitor acute changes in Oxygen Consumption Rate (OCR) and ECAR.

  • Stress Test: Sequentially inject Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) to map the maximum metabolic capacity.

  • Data Interpretation: Resistant cells typically exhibit a significantly higher baseline ECAR and lower OCR/ECAR ratio compared to parental lines, confirming a glycolytic shift. To overcome this in your workflow, co-treat your cultures with a glycolysis inhibitor (e.g., 2-Deoxy-D-glucose).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-[4-(benzylsulfamoyl)phenyl]acetamide and Other Prominent Chymotrypsin Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of N-[4-(benzylsulfamoyl)phenyl]acetamide with other well-established chymotrypsin inhibitors. The cont...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of N-[4-(benzylsulfamoyl)phenyl]acetamide with other well-established chymotrypsin inhibitors. The content is structured to deliver objective analysis, supported by experimental data, to aid in the selection of appropriate inhibitors for research and development applications.

Introduction to Chymotrypsin and Its Inhibition

Chymotrypsin is a key serine protease involved in the digestion of proteins in the small intestine.[1] It specifically cleaves peptide bonds on the carboxyl side of large hydrophobic amino acid residues like tyrosine, tryptophan, and phenylalanine.[1] Beyond its digestive role, chymotrypsin-like proteases are implicated in various physiological and pathological processes, making their inhibition a significant area of therapeutic interest.[2] The development of potent and specific chymotrypsin inhibitors is crucial for both studying these processes and for potential therapeutic interventions in conditions such as pancreatitis and certain inflammatory disorders.[3]

Serine protease inhibitors function by interacting with the active site of the enzyme, often targeting the catalytic serine residue to block substrate access and render the enzyme inactive.[4] These inhibitors can be classified based on their mechanism of action, which can range from the formation of stable covalent bonds to reversible competitive binding.[4]

Profile of N-[4-(benzylsulfamoyl)phenyl]acetamide

N-[4-(benzylsulfamoyl)phenyl]acetamide belongs to the N-phenylacetamide sulfonamide class of compounds.[3] Molecules within this structural family have demonstrated a range of biological activities, with a primary focus on enzyme inhibition.[3][5]

Mechanism of Action: While the precise, detailed mechanism of interaction for N-[4-(benzylsulfamoyl)phenyl]acetamide with chymotrypsin is not yet fully elucidated, compounds in this class are known to act as moderate inhibitors of the enzyme.[3][6] It is hypothesized that the sulfamoylphenylacetamide scaffold interacts with the active site of chymotrypsin, leading to a reduction in its catalytic activity.

Inhibitory Potency: Studies on a series of N-[(substituted-sulfamoyl)phenyl]acetamides have demonstrated their potential as chymotrypsin inhibitors. For N-[4-(benzylsulfamoyl)phenyl]acetamide specifically, the reported half-maximal inhibitory concentration (IC50) is 28.32 ± 0.14 µM.[7] This places it as a moderate inhibitor when compared to other known compounds.

Comparative Analysis with Other Known Chymotrypsin Inhibitors

To provide a comprehensive perspective, N-[4-(benzylsulfamoyl)phenyl]acetamide is compared against a selection of well-characterized chymotrypsin inhibitors representing different classes and mechanisms of action.

Small Molecule Synthetic Inhibitors
  • Tosyl Phenylalanyl Chloromethyl Ketone (TPCK): TPCK is a classic, irreversible inhibitor of chymotrypsin.[8][9][10] It functions by covalently modifying a histidine residue in the enzyme's active site.[8] While potent against chymotrypsin, TPCK is not entirely specific and has been shown to inhibit some cysteine proteases, such as caspases.[8][9] This off-target activity is an important consideration in experimental design.[9]

  • 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF): AEBSF is another irreversible serine protease inhibitor that acts by sulfonylating the active site serine residue.[11] It is often used as a more stable and less toxic alternative to Phenylmethylsulfonyl Fluoride (PMSF).[12][13] AEBSF inhibits a broader range of serine proteases, including trypsin, thrombin, and plasmin, in addition to chymotrypsin.[13][14]

Natural Protein/Peptide Inhibitors
  • Aprotinin (Bovine Pancreatic Trypsin Inhibitor - BPTI): Aprotinin is a well-studied, competitive, and reversible inhibitor of several serine proteases.[15][16][17] It exhibits very high affinity for trypsin and also inhibits chymotrypsin, although with a higher Ki value.[15] Its mechanism involves direct, tight binding to the active site without undergoing significant conformational changes.[4]

  • Chymostatin: This is a selective, competitive inhibitor of chymotrypsin.[1] It interacts with the active site through non-covalent bonds, altering the enzyme's affinity for its substrate.[1]

Quantitative Data Summary

The following table summarizes the key inhibitory data for N-[4-(benzylsulfamoyl)phenyl]acetamide and the selected comparative inhibitors.

InhibitorClassMechanism of ActionTarget Enzyme(s)IC50 / Ki
N-[4-(benzylsulfamoyl)phenyl]acetamide N-phenylacetamide sulfonamideReversible (presumed)ChymotrypsinIC50: 28.32 ± 0.14 µM[7]
TPCK Chloromethyl ketoneIrreversible, CovalentChymotrypsin, some Cysteine Proteases-
AEBSF Sulfonyl fluorideIrreversible, CovalentChymotrypsin, Trypsin, Thrombin, Plasmin-
Aprotinin (BPTI) PolypeptideReversible, CompetitiveTrypsin, Chymotrypsin, Plasmin, KallikreinKi: 9 nM (Chymotrypsin)[15]
Chymostatin Peptide aldehydeReversible, CompetitiveChymotrypsinIC50: 7.08 ± 0.07 µM[18]

Experimental Protocols

Synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide

The synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide can be achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine in an aqueous basic medium.[19]

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • Benzylamine

  • Sodium carbonate (3% aqueous solution)

  • Distilled water

  • Methanol

  • Stirring apparatus

  • Filtration apparatus

  • TLC setup for reaction monitoring

Procedure:

  • In a suitable reaction vessel, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in distilled water.

  • Add benzylamine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Maintain the pH of the reaction mixture at 8 by the dropwise addition of a 3% sodium carbonate solution.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), filter the resulting precipitate.

  • Wash the precipitate with distilled water and dry it thoroughly.

  • Recrystallize the crude product from methanol to obtain pure N-[4-(benzylsulfamoyl)phenyl]acetamide as colorless crystals.[19]

α-Chymotrypsin Inhibition Assay

The inhibitory activity of N-[4-(benzylsulfamoyl)phenyl]acetamide against α-chymotrypsin can be determined using a spectrophotometric assay with a chromogenic substrate.[7]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-succinyl-L-phenylalanine-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6)

  • Dimethyl sulfoxide (DMSO)

  • N-[4-(benzylsulfamoyl)phenyl]acetamide (test compound)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare a stock solution of the test compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, in DMSO.

  • Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare a working solution of the substrate, N-succinyl-L-phenylalanine-p-nitroanilide, in Tris-HCl buffer.

  • In the wells of a 96-well microtiter plate, add the Tris-HCl buffer.

  • Add varying concentrations of the test compound (from the stock solution) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Add the α-chymotrypsin solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the change in absorbance at 410 nm over time using a microplate reader. The p-nitroaniline product released by the enzymatic reaction absorbs at this wavelength.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to a control reaction containing no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Visualizing Methodologies and Mechanisms

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 4-Acetamidobenzenesulfonyl Chloride D Stir at Room Temp A->D B Benzylamine B->D C Aq. Na2CO3 (pH 8) C->D E Monitor by TLC D->E F Filter Precipitate E->F G Recrystallize from Methanol F->G H N-[4-(benzylsulfamoyl)phenyl]acetamide G->H

Caption: Synthesis workflow for N-[4-(benzylsulfamoyl)phenyl]acetamide.

Inhibition_Assay_Workflow A Prepare Reagents: - Test Compound (in DMSO) - α-Chymotrypsin (Buffer) - Substrate (Buffer) B Dispense Buffer and Test Compound to 96-well Plate A->B C Add α-Chymotrypsin Solution and Pre-incubate B->C D Initiate Reaction: Add Substrate Solution C->D E Measure Absorbance at 410 nm (Kinetic Read) D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] to Calculate IC50 G->H

Caption: Experimental workflow for the α-chymotrypsin inhibition assay.

Conclusion

N-[4-(benzylsulfamoyl)phenyl]acetamide presents itself as a moderate inhibitor of chymotrypsin. Its synthetic accessibility and the potential for further structural modification make the N-phenylacetamide sulfonamide scaffold an interesting area for further investigation in the development of more potent and selective protease inhibitors. In comparison to irreversible inhibitors like TPCK and AEBSF, it offers the advantage of a likely reversible mechanism, which can be preferable in certain therapeutic contexts. However, its potency is significantly lower than that of natural peptide inhibitors such as Aprotinin. The choice of inhibitor will ultimately depend on the specific requirements of the research application, balancing factors such as potency, specificity, mechanism of action, and potential for off-target effects.

References

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. [Link]

  • Creative Biolabs. What are Serine protease inhibitors and how do they work?. [Link]

  • SERVA Electrophoresis GmbH. AEBSF-HCl. [Link]

  • PubMed. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. [Link]

  • Creative Biolabs. Serine Protease Inhibitor Development. [Link]

  • Wikipedia. AEBSF. [Link]

  • Wikipedia. Aprotinin. [Link]

  • MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • PMC. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. [Link]

  • ResearchGate. Mechanisms of action of serine protease inhibitors. (A) The mechanism.... [Link]

  • PubMed. Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. [Link]

  • Bio-protocol. 2.6. Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays. [Link]

  • PNAS. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. [Link]

  • PubMed. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. [Link]

  • PubMed. Compounds that inhibit chymotrypsin and cell replication. [Link]

  • ResearchGate. Enzyme Inhibition activity of N-[4-(N-substitutedsulfamoyl)phenyl]acetamides (3a-q). [Link]

  • ResearchGate. Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. [Link]

  • ResearchGate. (PDF) Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. [Link]

  • EMBL-EBI. Document: Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX.... [Link]

  • PMC. N-[4-(benzylsulfamoyl)phenyl]acetamide. [Link]

  • ResearchGate. Chymotrypsin variants and IC 50 values | Download Table. [Link]

  • Oxford Academic. Structure‐oriented rational design of chymotrypsin inhibitor models. [Link]

  • Taylor & Francis. Full article: Trypsin inhibitors: promising candidate satietogenic proteins as complementary treatment for obesity and metabolic disorders?. [Link]

  • Cancer Research. Trypsin/chymotrypsin and their respective zymogens inhibit tumor growth in vitro and in vivo. [Link]

  • PMC. Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge. [Link]

  • PMC. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation. [Link]

  • PubChem. N-[4-(benzylsulfamoyl)phenyl]acetamide. [Link]

  • ResearchGate. (PDF) N-[4-(Benzylsulfamoyl)phenyl]acetamide. [Link]

  • ResearchGate. (a) Determination of IC50 values of trypsin- and... | Download Scientific Diagram. [Link]

  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • BioAssay Systems. QuantiFluo™ Chymotrypsin Inhibitor Assay Kit. [Link]

  • PubMed. Structure-oriented rational design of chymotrypsin inhibitor models. [Link]

Sources

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